AZD 4017
Description
11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitor AZD4017 is a selective, orally bioavailable inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11b-HSD1; 11bHSD1; HSD11B1), with potential protective activity. Upon administration, AZD4017 selectively binds to and inhibits the activity of 11b-HSD1. This prevents the conversion of cortisone to the active hormone cortisol that activates glucocorticoid receptors. By blocking cortisol production in metabolic tissues, AZD4017 may inhibit the adverse metabolic effects, such as glucose intolerance, hyperinsulinemia, systolic hypertension, increased adiposity, myoatrophy and dermal atrophy, caused by exogenous administration of glucocorticoids in these tissues. 11bHSD1 is highly expressed in metabolic tissues, such as liver, skeletal muscle, and adipose tissue. It plays a crucial role in regenerating active glucocorticoid from circulating glucocorticoids and regulates the production of cortisol to activate the glucocorticoid receptors. AZD4017 does not inhibit the anti-inflammatory activity of the administered glucocorticoids.
AZD-4017 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZABJPWMBMIQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145044 | |
| Record name | AZD-4017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024033-43-9 | |
| Record name | AZD-4017 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024033439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-4017 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-4017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1024033-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-4017 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JL137394Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of AZD4017 in Adipose Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4017 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in local glucocorticoid metabolism, particularly in adipose tissue, by converting inactive cortisone to active cortisol. Elevated cortisol levels within adipose tissue are associated with adipocyte dysfunction, insulin resistance, and central obesity. This technical guide provides a comprehensive overview of the mechanism of action of AZD4017 in adipose tissue, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.
Core Mechanism of Action
AZD4017 is an orally bioavailable, selective inhibitor of 11β-HSD1.[1] By blocking this enzyme, AZD4017 reduces the intracellular concentration of active cortisol in adipocytes. This, in turn, modulates the expression of glucocorticoid-responsive genes, leading to a range of effects on adipocyte differentiation, lipid metabolism, and insulin sensitivity. While systemic cortisol levels remain largely unaffected, the localized reduction of cortisol in adipose tissue is key to its therapeutic potential in metabolic disorders.
Data Presentation: Quantitative Effects of AZD4017 on Adipose Tissue and Related Metabolism
While specific quantitative data on gene and protein expression changes directly within human adipose tissue following AZD4017 treatment are limited in publicly available literature, ex vivo and clinical studies provide valuable insights into its biochemical and physiological effects.
Table 1: Ex Vivo Inhibition of 11β-HSD1 Activity by AZD4017 in Human Adipose Tissue
| Tissue Type | AZD4017 Concentration | Substrate | Outcome Measure | Result | Reference |
| Subcutaneous Adipose Tissue | 100 nM | Cortisone (100 nM) | Cortisol Production | Reduced to 3% of uninhibited conversion rate | [2] |
| Omental Adipose Tissue | 100 nM | Cortisone (100 nM) | Cortisol Production | Significant reduction in cortisol production | [2] |
Table 2: Effects of AZD4017 on Body Composition and Metabolic Parameters in Clinical Trials
| Study Population | Treatment Duration | Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | P-value | Reference |
| Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH) | 3 months | Total Body Fat Percentage (AZD4017 group) | 42.0 ± 8.0% | 40.5 ± 7.7% | 0.33 | [3] |
| Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH) | 3 months | Total Body Fat Percentage (Placebo group) | 43.1 ± 6.1% | 42.9 ± 6.3% | 0.15 | [3] |
| Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH) | 3 months | Abdominal Fat Percentage (AZD4017 group) | 46.1 ± 8.3% | 45.1 ± 7.4% | 0.139 | [3] |
| Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH) | 3 months | Abdominal Fat Percentage (Placebo group) | 47.2 ± 6.4% | 48.2 ± 6.6% | 0.112 | [3] |
| Idiopathic Intracranial Hypertension (Overweight female cohort) | 12 weeks | Total Fat Mass (AZD4017 group) | No significant change reported | - | Not significant | [4][5] |
| Idiopathic Intracranial Hypertension (Overweight female cohort) | 12 weeks | Body Mass Index (BMI) (AZD4017 group) | No significant change reported | - | Not significant | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to investigate the effects of AZD4017 on adipose tissue.
Protocol 1: Ex Vivo Human Adipose Tissue Explant Culture and Treatment
This protocol is adapted from established methods for maintaining the viability and physiological function of adipose tissue in culture.[6][7][8]
1. Tissue Collection and Preparation:
- Obtain fresh subcutaneous or visceral adipose tissue biopsies under sterile conditions.
- Transport the tissue to the laboratory in sterile, pre-warmed (37°C) Dulbecco's Modified Eagle's Medium (DMEM).
- In a sterile laminar flow hood, wash the tissue multiple times with phosphate-buffered saline (PBS) to remove excess blood.
- Carefully dissect away any visible connective tissue or blood vessels.
- Mince the adipose tissue into small fragments (explants) of approximately 2-3 mm³.
2. Explant Culture:
- Place the tissue explants onto sterile cell culture inserts (e.g., Millicell®) in 6-well plates.
- Add culture medium (DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin) to the bottom of the wells, ensuring the medium reaches the level of the insert membrane without submerging the tissue.
- Culture the explants in a humidified incubator at 37°C and 5% CO₂.
3. AZD4017 Treatment:
- Prepare stock solutions of AZD4017 in a suitable solvent (e.g., DMSO).
- On the day of treatment, dilute the AZD4017 stock solution to the desired final concentrations in fresh culture medium.
- Replace the medium in the wells with the AZD4017-containing medium or vehicle control medium.
- Incubate for the desired treatment period (e.g., 24-72 hours).
4. Sample Harvesting and Analysis:
- At the end of the treatment period, collect the culture medium for analysis of secreted factors (e.g., adipokines, glycerol for lipolysis assessment).
- Harvest the adipose tissue explants and snap-freeze in liquid nitrogen for subsequent RNA or protein extraction and analysis.
Protocol 2: 11β-HSD1 Activity Assay in Adipose Tissue Homogenates
This assay measures the conversion of cortisone to cortisol, providing a direct assessment of 11β-HSD1 reductase activity.
1. Preparation of Adipose Tissue Homogenates:
- Homogenize frozen adipose tissue samples in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
- Centrifuge the homogenate to pellet cellular debris.
- Collect the supernatant containing the microsomal fraction where 11β-HSD1 is located.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Enzyme Reaction:
- In a microcentrifuge tube, combine the tissue homogenate (containing a standardized amount of protein) with a reaction buffer containing NADPH (as a cofactor) and radiolabeled or non-radiolabeled cortisone.
- For inhibitor studies, pre-incubate the homogenate with AZD4017 or vehicle control for a specified time before adding the substrate.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours), ensuring the reaction is within the linear range.
3. Steroid Extraction and Analysis:
- Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the steroids.
- Separate the organic and aqueous phases by centrifugation.
- Evaporate the organic solvent to dryness.
- Re-suspend the steroid extract in a suitable mobile phase.
- Analyze the conversion of cortisone to cortisol using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AZD4017 action in an adipocyte.
Caption: Workflow for ex vivo analysis of AZD4017 effects.
Caption: Glucocorticoid signaling in adipocytes and the point of AZD4017 intervention.
References
- 1. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Examination of ex-vivo viability of human adipose tissue slice culture - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AZD4017: A Selective 11β-HSD1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues. By inhibiting 11β-HSD1, AZD4017 represents a therapeutic strategy to mitigate the detrimental effects of excess cortisol in a variety of disease states. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD4017, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in various therapeutic areas. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and scientists in the field of drug development.
Introduction
Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While systemic cortisol levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local cortisol concentrations within specific tissues are further modulated by the activity of 11β-hydroxysteroid dehydrogenase enzymes. 11β-HSD1, a NADP(H)-dependent enzyme, is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] It primarily acts as a reductase, converting inactive cortisone to active cortisol, thus amplifying local glucocorticoid receptor activation.[1]
Dysregulation of 11β-HSD1 activity has been implicated in the pathophysiology of numerous metabolic disorders, including obesity, metabolic syndrome, and type 2 diabetes. Consequently, the inhibition of 11β-HSD1 has emerged as an attractive therapeutic target. AZD4017 was developed as a potent, selective, and orally bioavailable inhibitor of 11β-HSD1, with the aim of reducing local cortisol concentrations and thereby ameliorating the features of these metabolic conditions.[2][3]
Mechanism of Action and Signaling Pathway
AZD4017 is a competitive inhibitor of 11β-HSD1.[4] By selectively binding to the enzyme, it blocks the conversion of cortisone to cortisol within target cells.[1] This reduction in intracellular cortisol leads to decreased activation of the glucocorticoid receptor (GR), a nuclear hormone receptor that, upon ligand binding, translocates to the nucleus and modulates the transcription of target genes. The downstream effects of reduced GR activation are tissue-specific and depend on the physiological role of glucocorticoids in that particular tissue.
References
- 1. Metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and monkeys with selective carbamoyl glucuronidation of the primary amine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes [mdpi.com]
AZD4017: A Selective 11β-HSD1 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD4017 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] This targeted inhibition modulates local glucocorticoid levels in key metabolic tissues, offering a promising therapeutic avenue for a range of conditions, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] This technical guide provides a comprehensive overview of AZD4017, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy and pharmacodynamics.
Introduction: The Role of 11β-HSD1 in Metabolism
The enzyme 11β-HSD1 plays a crucial role in regulating the availability of active glucocorticoids, primarily cortisol, within specific tissues.[4] Unlike the systemic regulation of cortisol by the hypothalamic-pituitary-adrenal (HPA) axis, 11β-HSD1 provides a local control mechanism.[3] It is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] In these tissues, the conversion of circulating inactive cortisone to active cortisol by 11β-HSD1 can amplify glucocorticoid receptor activation.[4] Dysregulation of 11β-HSD1 activity, leading to tissue-specific glucocorticoid excess, has been implicated in the pathophysiology of obesity, insulin resistance, and other components of the metabolic syndrome.[5] Therefore, selective inhibition of 11β-HSD1 presents a targeted approach to mitigate the detrimental effects of excess local cortisol without suppressing systemic anti-inflammatory responses.[1]
AZD4017: Mechanism of Action and Selectivity
AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of 11β-HSD1.[1][6] It competitively binds to the enzyme, preventing the conversion of cortisone to cortisol.[1] This selective action reduces intracellular cortisol concentrations in target tissues, thereby diminishing the activation of glucocorticoid receptors and mitigating the downstream metabolic consequences.[1]
Signaling Pathway of 11β-HSD1 and Inhibition by AZD4017```dot
Figure 2: Generalized clinical trial workflow.
Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Inhibition of peripheral cortisol production by AZD4017 can lead to a compensatory activation of the HPA axis. [3]Clinical studies have observed a significant increase in plasma adrenocorticotropic hormone (ACTH) levels in individuals treated with AZD4017. [1]However, these increased ACTH levels generally remain within the normal physiological range. [1]This observation is a critical consideration in the long-term safety profile of 11β-HSD1 inhibitors.
HPA Axis Feedback Loop and the Effect of AZD4017
Figure 3: HPA axis and AZD4017 interaction.
Conclusion
AZD4017 has demonstrated potent and selective inhibition of 11β-HSD1 in both preclinical and clinical settings. Its ability to modulate local cortisol levels has shown therapeutic potential in conditions characterized by metabolic dysregulation. While the clinical development of AZD4017 for broad metabolic indications has faced challenges, the data generated from its investigation have significantly advanced our understanding of the role of 11β-HSD1 in human physiology and disease. Further research may explore its utility in more targeted applications or as part of combination therapies. This technical guide provides a foundational resource for scientists and researchers continuing to explore the therapeutic potential of selective 11β-HSD1 inhibition.
References
- 1. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
The Pharmacological Profile of AZD4017: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with a wide range of physiological and metabolic effects. By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in target tissues such as the liver, adipose tissue, and skin, without significantly affecting systemic cortisol levels. This targeted mechanism of action has positioned AZD4017 as a therapeutic candidate for a variety of conditions, including metabolic syndrome, idiopathic intracranial hypertension, and impaired wound healing. This technical guide provides a comprehensive overview of the pharmacological profile of AZD4017, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
AZD4017 is a competitive inhibitor of 11β-HSD1, binding to the enzyme to prevent the conversion of cortisone to cortisol.[1] This selective inhibition modulates glucocorticoid receptor activation in a tissue-specific manner. The signaling pathway affected by AZD4017 is depicted in the following diagram.
Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for AZD4017 from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of AZD4017
| Target Enzyme | Species | IC50 | Reference |
| 11β-HSD1 | Human | 7 nM | [2] |
| 11β-HSD1 | Cynomolgus Monkey | 29 nM | [2] |
| 11β-HSD2 | Human | >30 µM | [2] |
| 17β-HSD1 | Human | >30 µM | [2] |
| 17β-HSD3 | Human | >30 µM | [2] |
| 11β-HSD1 (in human adipocytes) | Human | 2 nM | [2] |
Table 2: Summary of Key Clinical Trial Results for AZD4017
| Indication | Clinical Trial ID | Phase | Key Findings | Reference |
| Idiopathic Intracranial Hypertension | NCT02017444 | II | - At 12 weeks, lumbar puncture pressure was lower in the AZD4017 group (29.7 cmH2O) compared to placebo (31.3 cmH2O), though the difference was not statistically significant.[3] - A significant decrease in lumbar puncture pressure was observed within the AZD4017 group from baseline.[3] - Significant improvements in lipid profiles and increased lean muscle mass were observed with AZD4017 treatment.[4] | [3][4] |
| Non-alcoholic Fatty Liver Disease (NAFLD) / Non-alcoholic Steatohepatitis (NASH) | NCT02605616 | II | - AZD4017 blocked the conversion of 13C-cortisone to 13C-cortisol in the liver in all treated patients.[5][6] - No significant change in liver fat fraction (LFF) in the overall population.[5][6] - In a subgroup of patients with NASH and Type 2 Diabetes, AZD4017 significantly improved liver steatosis compared to placebo.[5][6] | [5][6] |
| Wound Healing in Type 2 Diabetes | NCT03313297 | IIb | - Systemic 11β-HSD1 activity was reduced by 87% with AZD4017.[1][7] - Wound diameter was 34% smaller at day 2 and 48% smaller after repeat wounding at day 30 in the AZD4017 group.[1][7] - AZD4017 was associated with a 42% increase in neo-epidermal volume and a 30% increase in re-epithelialization.[8] | [1][7][8] |
| Postmenopausal Osteopenia | - | II | - AZD4017 selectively inhibited 11β-HSD1 activity by >90% in vivo.[9][10] - No significant effect on the bone formation marker osteocalcin after 90 days of treatment.[9][10] | [9][10] |
Experimental Protocols
Detailed experimental protocols for the specific preclinical evaluation of AZD4017 are not publicly available. However, the following sections describe representative, standard methodologies for the key assays used to characterize 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro potency of 11β-HSD1 inhibitors.
Objective: To determine the IC50 value of a test compound (e.g., AZD4017) against human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Cortisol conjugated to an acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., phosphate buffer with BSA)
-
Test compound (AZD4017)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound (AZD4017) in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing recombinant human 11β-HSD1 enzyme and NADPH to each well.
-
Initiate the enzymatic reaction by adding cortisone to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the anti-cortisol antibody-donor and cortisol-acceptor conjugates.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro 11β-HSD1 HTRF inhibition assay.
In Vitro Adipocyte Differentiation Assay
This protocol outlines a standard procedure for inducing the differentiation of preadipocytes and assessing the effect of a test compound.
Objective: To evaluate the effect of a test compound (e.g., AZD4017) on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Differentiation induction medium (DMEM with FBS, insulin, dexamethasone, and isobutylmethylxanthine - IBMX)
-
Adipocyte maintenance medium (DMEM with FBS and insulin)
-
Test compound (AZD4017)
-
Oil Red O staining solution
-
Formalin solution
-
Isopropanol
-
Multi-well cell culture plates
-
Microscope
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into multi-well plates and culture in DMEM with 10% FBS until they reach confluence.
-
Post-Confluence Arrest: Maintain the confluent cells in the growth medium for an additional 2 days to induce growth arrest.
-
Initiation of Differentiation: Replace the growth medium with differentiation induction medium containing various concentrations of the test compound (AZD4017) or vehicle control.
-
Induction Period: Incubate the cells in the induction medium for 2-3 days.
-
Adipocyte Maturation: Replace the induction medium with adipocyte maintenance medium (containing the test compound or vehicle).
-
Maintenance Period: Culture the cells for an additional 7-10 days, replacing the maintenance medium every 2-3 days.
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-15 minutes to visualize lipid droplets.
-
Wash the cells with water.
-
-
Quantification:
-
Visually assess the degree of adipocyte differentiation and lipid accumulation using a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Caption: Workflow for an in vitro adipocyte differentiation assay.
Conclusion
AZD4017 is a well-characterized, potent, and selective inhibitor of 11β-HSD1. Preclinical data demonstrate its ability to effectively block the conversion of cortisone to cortisol in vitro. Clinical studies have explored its therapeutic potential in a range of conditions, showing promising results in improving lipid profiles, increasing lean muscle mass, and accelerating wound healing. While some primary endpoints in clinical trials have not been met in all patient populations, the consistent demonstration of target engagement and favorable safety profile suggest that AZD4017 and the broader class of 11β-HSD1 inhibitors warrant further investigation for specific metabolic and inflammatory disorders. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of drug development and metabolic disease.
References
- 1. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. medscape.com [medscape.com]
- 9. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of AZD4017 on Intracellular Cortisol Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone into active cortisol, thereby amplifying intracellular cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1][2] Dysregulation of 11β-HSD1 has been implicated in a range of metabolic disorders, making it a significant therapeutic target.[3][4] This technical guide provides an in-depth overview of the effect of AZD4017 on intracellular cortisol levels, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
While direct quantification of intracellular cortisol levels in clinical studies is technically challenging and infrequently reported, the efficacy of AZD4017 is primarily assessed by measuring the inhibition of 11β-HSD1 activity. This is achieved through the use of surrogate markers, such as the conversion of labeled or endogenous cortisone to cortisol and the analysis of urinary steroid metabolite ratios.
Core Mechanism of Action
AZD4017 is a competitive and reversible inhibitor of 11β-HSD1.[5] By binding to the active site of the enzyme, it prevents the conversion of cortisone to cortisol, thus reducing the intracellular concentration of active glucocorticoids in tissues where 11β-HSD1 is expressed.[1] This targeted action is designed to mitigate the detrimental effects of excess cortisol in metabolic tissues without affecting systemic cortisol levels, which are regulated by the hypothalamic-pituitary-adrenal (HPA) axis.[4]
Signaling Pathway of 11β-HSD1-mediated Cortisol Activation
Caption: 11β-HSD1 pathway and AZD4017 inhibition.
Quantitative Data on the Effect of AZD4017
The following tables summarize the key quantitative findings from clinical studies investigating the efficacy of AZD4017 in inhibiting 11β-HSD1 activity.
Table 1: Inhibition of 11β-HSD1 Activity in Hepatic and Systemic Circulation
| Study Population | AZD4017 Dose | Duration | Method | Tissue/Compartment | % Inhibition of 11β-HSD1 Activity | Reference |
| Patients with NAFLD or NASH | Not Specified | 12 weeks | ¹³C cortisone to ¹³C cortisol conversion | Liver | 100% blockade of conversion | [6][7] |
| Patients with Idiopathic Intracranial Hypertension | 400 mg twice daily | 12 weeks | Urinary (5α-THF + THF)/THE ratio | Systemic | 70% suppression | [1][3] |
| Patients with Idiopathic Intracranial Hypertension | 400 mg twice daily | 12 weeks | Oral prednisone to prednisolone conversion | Liver | 85.9% suppression | [1][3] |
| Postmenopausal women with osteopenia | 400 mg twice daily | 90 days | Urinary (THF + alloTHF)/THE ratio | Systemic | >90% inhibition | [8][9] |
NAFLD: Nonalcoholic Fatty Liver Disease; NASH: Nonalcoholic Steatohepatitis; THF: Tetrahydrocortisol; THE: Tetrahydrocortisone.
Table 2: In Vitro Potency of AZD4017
| Target | Assay | IC₅₀ | Reference |
| Human 11β-HSD1 | Enzymatic Assay | 7 nM | [10] |
| Human 11β-HSD1 in isolated human adipocytes | Cell-based Assay | 2 nM | [10] |
| 11β-HSD2, 17β-HSD1, 17β-HSD3 | Enzymatic Assay | >30 µM | [1][10] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used in the assessment of AZD4017's effect on 11β-HSD1 activity.
Measurement of Hepatic ¹³C Cortisone to ¹³C Cortisol Conversion
This method directly assesses the in vivo activity of hepatic 11β-HSD1.
-
Patient Preparation: Patients are typically studied after an overnight fast.
-
Tracer Administration: A precise dose of ¹³C-labeled cortisone is administered orally.
-
Blood Sampling: Serial blood samples are collected over a specified period.
-
Sample Processing: Plasma is separated from the blood samples.
-
LC-MS/MS Analysis: Plasma concentrations of ¹³C-cortisone and its metabolite, ¹³C-cortisol, are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The conversion of ¹³C-cortisone to ¹³C-cortisol is calculated and compared between the AZD4017 and placebo groups to determine the percentage of inhibition.[6][7]
Assessment of Systemic 11β-HSD1 Activity using Urinary Steroid Metabolite Ratios
This non-invasive method provides an estimate of whole-body 11β-HSD1 activity.
-
Urine Collection: A 24-hour urine sample is collected from the subjects.
-
Sample Preparation: An aliquot of the urine is subjected to enzymatic hydrolysis to release conjugated steroids.
-
Steroid Extraction: The deconjugated steroids are extracted using an organic solvent.
-
Derivatization: The extracted steroids are derivatized to enhance their volatility and detection by gas chromatography.
-
GC-MS Analysis: The levels of various cortisol and cortisone metabolites, including tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE), are quantified by gas chromatography-mass spectrometry (GC-MS).
-
Ratio Calculation: The ratio of (THF + allo-THF) / THE is calculated as an index of 11β-HSD1 activity. A decrease in this ratio indicates inhibition of the enzyme.[1][8]
Experimental Workflow for Assessing 11β-HSD1 Inhibition
Caption: Workflow for a clinical trial assessing AZD4017.
Conclusion
AZD4017 is a selective and potent inhibitor of 11β-HSD1 that has been shown to effectively block the conversion of inactive cortisone to active cortisol in a tissue-specific manner. While direct measurements of intracellular cortisol are complex, extensive clinical data from tracer studies and urinary steroid profiling consistently demonstrate a high degree of target engagement and inhibition of 11β-HSD1 activity in the liver and systemically. These findings underscore the potential of AZD4017 as a therapeutic agent for metabolic conditions associated with excess intracellular glucocorticoid action. Further research employing advanced techniques for direct intracellular cortisol quantification could provide a more complete understanding of the pharmacodynamics of AZD4017.
References
- 1. Facebook [cancer.gov]
- 2. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating the Targets of AZD4017: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of AZD4017, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented herein is intended to support further research and development efforts related to this compound.
Introduction
AZD4017 is a potent and selective, orally bioavailable inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a critical role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[1] By inhibiting 11β-HSD1, AZD4017 effectively reduces the intracellular concentration of cortisol in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] This mechanism of action has been investigated for its therapeutic potential in a variety of conditions, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and idiopathic intracranial hypertension.[3][4]
Primary Target and Mechanism of Action
The primary molecular target of AZD4017 is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] AZD4017 binds to and inhibits the activity of this enzyme, thereby preventing the conversion of cortisone to the biologically active glucocorticoid, cortisol.[1] This targeted inhibition of cortisol production is the principal mechanism through which AZD4017 exerts its pharmacological effects.[3]
Signaling Pathway
The inhibition of 11β-HSD1 by AZD4017 directly impacts the glucocorticoid signaling pathway. Under normal physiological conditions, 11β-HSD1 increases the local concentration of cortisol, which can then bind to and activate the glucocorticoid receptor (GR). Activated GR translocates to the nucleus and modulates the transcription of various genes. By blocking cortisol production, AZD4017 prevents the activation of the glucocorticoid receptor by locally generated cortisol.
Quantitative Data on Target Affinity and Selectivity
AZD4017 has been demonstrated to be a highly potent inhibitor of human 11β-HSD1 with excellent selectivity against other related enzymes.
| Target | Species | Assay Type | IC50 | Reference |
| 11β-HSD1 | Human | Enzyme Assay | 7 nM | [2] |
| 11β-HSD1 | Human | Adipocyte Assay | 2 nM | [2] |
| 11β-HSD1 | Cynomolgus Monkey | Enzyme Assay | 29 nM | [2] |
| 11β-HSD2 | Human | Enzyme Assay | >30 µM | [2] |
| 17β-HSD1 | Human | Enzyme Assay | >30 µM | [2] |
| 17β-HSD3 | Human | Enzyme Assay | >30 µM | [2] |
| Glucocorticoid Receptor | Not Specified | Binding Assay | No measurable activity | [2] |
| Mineralocorticoid Receptor | Not Specified | Binding Assay | No measurable activity | [2] |
Experimental Protocols
The following section details a representative methodology for determining the in vitro potency of 11β-HSD1 inhibitors like AZD4017.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition
This cell-free enzymatic assay is commonly used for high-throughput screening of 11β-HSD1 inhibitors.
Objective: To determine the IC50 value of a test compound (e.g., AZD4017) against recombinant human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Cortisol-d2 (HTRF tracer)
-
Anti-Cortisol-Cryptate (HTRF donor)
-
Assay buffer (e.g., phosphate buffer with BSA)
-
Test compound (AZD4017)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of AZD4017 in DMSO.
-
Further dilute the compound solutions in assay buffer to the desired final concentrations.
-
-
Enzyme Reaction:
-
Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add the 11β-HSD1 enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing Cortisol-d2 and Anti-Cortisol-Cryptate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
AZD4017 is a highly potent and selective inhibitor of 11β-HSD1. Its mechanism of action, centered on the reduction of intracellular cortisol levels, has been well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working on this compound and related therapeutic strategies. The high selectivity of AZD4017 minimizes the potential for off-target effects, making it a valuable tool for investigating the role of 11β-HSD1 in health and disease.
References
The Impact of AZD4017 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the intracellular conversion of inactive cortisone to active cortisol. By blocking this conversion in peripheral tissues such as the liver and adipose tissue, AZD4017 effectively reduces local cortisol concentrations. This targeted action, however, induces a compensatory response from the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in adrenocorticotropic hormone (ACTH) secretion. Despite this, circulating serum cortisol levels generally remain within the normal range. This guide provides a comprehensive overview of the effects of AZD4017 on the HPA axis, detailing the underlying signaling pathways, summarizing key quantitative data from clinical studies, and outlining the experimental protocols used to assess these effects.
Core Signaling Pathway: AZD4017 and HPA Axis Regulation
AZD4017's primary mechanism of action is the competitive inhibition of 11β-HSD1.[1][2] This enzyme plays a crucial role in amplifying glucocorticoid action in specific tissues. The inhibition of 11β-HSD1 by AZD4017 disrupts the local cortisol production, which in turn triggers a feedback loop within the HPA axis.
Quantitative Data Summary
Clinical studies have consistently demonstrated AZD4017's potent inhibition of 11β-HSD1 and the subsequent HPA axis response. The following tables summarize the key quantitative findings.
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | p-value | Reference |
| Systemic 11β-HSD1 Activity | |||||
| Urinary (5α-THF+THF)/THE ratio | AZD4017 | 0.90 ± 0.28 | 0.27 ± 0.29 | < 0.0001 | [3] |
| Hepatic 11β-HSD1 Activity | |||||
| Prednisone to Prednisolone Conversion (AUC) | AZD4017 | 1738 ± 142 | 228 ± 99 | < 0.0001 | [3] |
| HPA Axis Hormones | |||||
| ACTH (pg/mL) | AZD4017 | - | Significant Increase from Baseline | < 0.001 | [4] |
| Placebo | - | No Significant Change | - | [4] | |
| Cortisol Metabolism | |||||
| 13C Cortisone to 13C Cortisol Conversion | AZD4017 | - | Blocked in 100% of patients | - | [2][4][5] |
| Placebo | - | No inhibition | - | [4] |
Table 1: Summary of Pharmacodynamic and HPA Axis Biomarker Changes with AZD4017 Treatment.
Experimental Protocols
The assessment of AZD4017's impact on the HPA axis involves a series of specialized experimental protocols.
Assessment of Systemic 11β-HSD1 Activity
Systemic 11β-HSD1 activity is primarily evaluated through the analysis of urinary steroid metabolites.
-
Methodology: 24-hour urine collections are performed at baseline and after the treatment period. The concentrations of key cortisol and cortisone metabolites, including tetrahydrocortisol (THF), 5α-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (THE), are quantified using gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Primary Endpoint: The ratio of (THF + 5α-THF) to THE serves as a surrogate marker for whole-body 11β-HSD1 activity. A significant decrease in this ratio indicates inhibition of the enzyme.
Assessment of Hepatic 11β-HSD1 Activity
Given that the liver is a primary site of 11β-HSD1 expression, specific tests are employed to measure its activity in this organ.
-
Methodology: A non-invasive pharmacodynamic study involving an oral prednisone challenge is conducted.[3] Prednisone is a pro-drug that is converted to its active form, prednisolone, by 11β-HSD1. After administration of a standardized dose of oral prednisone, serial blood samples are collected over a defined period. Serum concentrations of prednisone and prednisolone are measured using LC-MS/MS.
-
Primary Endpoint: The area under the curve (AUC) for prednisolone is calculated to determine the extent of conversion from prednisone. A significant reduction in the prednisolone AUC post-treatment with AZD4017 indicates potent inhibition of hepatic 11β-HSD1.
HPA Axis Hormone and Steroid Profiling
To understand the compensatory response of the HPA axis, direct measurement of key hormones and a comprehensive steroid profile are essential.
-
Methodology: Fasting blood samples are collected at baseline and at various time points during the treatment period. Serum or plasma is separated for the quantification of ACTH, cortisol, cortisone, and a panel of adrenal androgens (e.g., DHEA, androstenedione). Highly sensitive and specific LC-MS/MS methods are employed for the simultaneous quantification of multiple steroids.[3]
-
Primary Endpoints:
-
Change in morning ACTH concentrations.
-
Serum cortisol to cortisone ratio.
-
Changes in the concentrations of adrenal androgens.
-
Conclusion
AZD4017 is a potent inhibitor of 11β-HSD1 that effectively reduces peripheral cortisol production. This targeted action leads to a predictable and compensatory activation of the HPA axis, characterized by a rise in ACTH levels while maintaining circulating cortisol within a normal physiological range. The detailed experimental protocols outlined in this guide provide a robust framework for the continued investigation of AZD4017 and other 11β-HSD1 inhibitors, ensuring accurate and comprehensive assessment of their effects on the HPA axis. This understanding is critical for the ongoing development and therapeutic positioning of this class of drugs.
References
- 1. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AZD4017: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for AZD4017, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
AZD4017 is a nicotinic amide-derived carboxylic acid that has been investigated for its therapeutic potential in metabolic and other diseases.[1] Its mechanism of action centers on the inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1] By blocking this conversion, AZD4017 effectively reduces local cortisol concentrations in target tissues, thereby modulating glucocorticoid receptor activity.
In Vitro Pharmacology
The in vitro activity of AZD4017 has been characterized through various enzymatic and cell-based assays.
Potency
AZD4017 demonstrates high potency against the human 11β-HSD1 enzyme. The half-maximal inhibitory concentration (IC50) has been determined in different assay systems, as summarized in the table below.
| Assay System | Target | IC50 (nM) |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Human 11β-HSD1 | 7[2][3] |
| Isolated Human Adipocytes | Human 11β-HSD1 | 2[2] |
| Cynomolgus Monkey Enzyme | 11β-HSD1 | 29[1][2] |
Selectivity
AZD4017 exhibits excellent selectivity for 11β-HSD1 over other related enzymes, minimizing the potential for off-target effects.
| Enzyme | IC50 (µM) |
| 11β-HSD2 | >30[2][3] |
| 17β-HSD1 | >30[2][3] |
| 17β-HSD3 | >30[2][3] |
Furthermore, AZD4017 shows no significant activity against the glucocorticoid and mineralocorticoid receptors.[2][3] A screening against a panel of 119 unrelated enzymes and receptors revealed only weak interactions with the angiotensin (AT2) and cholecystokinin (CCK2) receptors.[3]
In Vivo Preclinical Studies
Publicly available data on the in vivo preclinical efficacy and pharmacokinetic profile of AZD4017 in animal models are limited. A key challenge in the preclinical development of AZD4017 is its significantly lower potency against the rodent 11β-HSD1 enzyme compared to the human ortholog.[2]
Pharmacodynamics in Mice
Due to the lower potency in rodents, only limited pharmacodynamic studies have been conducted in mice. These studies demonstrated a dose-dependent inhibition of 11β-HSD1, with a maximal inhibition of approximately 70% achieved at a high dose of 1500 mg/kg.[2]
Signaling Pathway
The mechanism of action of AZD4017 is centered on the inhibition of 11β-HSD1, which plays a crucial role in the glucocorticoid signaling pathway. The following diagram illustrates this pathway and the point of intervention for AZD4017.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AZD4017 are not extensively reported in the public domain. However, based on the available data, the following methodologies are inferred to have been used.
In Vitro Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the potency of enzyme inhibitors.
-
Principle: A competitive immunoassay format where the displacement of a fluorescently labeled tracer from an antibody by the product of the enzyme reaction is measured.
-
General Protocol:
-
Recombinant human 11β-HSD1 is incubated with the substrate (e.g., cortisone) and a cofactor (e.g., NADPH).
-
Varying concentrations of AZD4017 are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of cortisol produced is quantified using an HTRF detection system.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Pharmacodynamic Assessment in Mice
This protocol outlines a general approach to assessing the in vivo activity of an 11β-HSD1 inhibitor in mice.
-
Animal Model: Male C57BL/6 mice.
-
Dosing: AZD4017 is administered orally at various doses (e.g., up to 1500 mg/kg).
-
Sample Collection: Tissues (e.g., liver, adipose) and/or plasma are collected at specific time points after dosing.
-
Biomarker Analysis: The activity of 11β-HSD1 is assessed by measuring the ratio of corticosterone (the active glucocorticoid in rodents) to 11-dehydrocorticosterone (the inactive form) using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of 11β-HSD1 activity is calculated by comparing the steroid ratios in treated animals to those in vehicle-treated controls.
The following diagram illustrates a typical workflow for in vivo pharmacodynamic studies.
Conclusion
AZD4017 is a potent and highly selective inhibitor of human 11β-HSD1 with well-characterized in vitro activity. While the publicly available preclinical data in animal models are limited, likely due to species-specific differences in potency, the existing information provides a solid foundation for its mechanism of action. This technical guide summarizes the core preclinical findings to aid researchers and drug development professionals in understanding the pharmacological profile of AZD4017. Further investigation into its in vivo efficacy in relevant animal models would be beneficial for a more complete preclinical characterization.
References
AZD4017: A Comprehensive Technical Guide for Researchers
Introduction
AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[2][4] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, without affecting the systemic anti-inflammatory actions of glucocorticoids.[2] This targeted mechanism has led to its investigation in a range of metabolic and endocrine-related disorders, including nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH), and impaired wound healing in type 2 diabetes.[5][6][7][8][9]
Chemical Structure and Properties
AZD4017, with the IUPAC name 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-yl]piperidin-3-yl]acetic acid, is a nicotinic amide-derived carboxylic acid.[3][5][10] Its chemical and physical properties are summarized below.
Table 1: Chemical Identifiers for AZD4017
| Identifier | Value |
| IUPAC Name | 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanyl-2-pyridinyl]piperidin-3-yl]acetic acid[10] |
| CAS Number | 1024033-43-9[3][10] |
| Molecular Formula | C22H33N3O3S[3][5][10] |
| SMILES | CCCSC1=C(C=CC(=N1)N2CCC--INVALID-LINK--CC(=O)O)C(=O)NC3CCCCC3[10] |
| InChI Key | NCDZABJPWMBMIQ-INIZCTEOSA-N[3][10] |
Table 2: Physicochemical Properties of AZD4017
| Property | Value |
| Molecular Weight | 419.58 g/mol [3][10] |
| Appearance | Solid powder[3] |
| Purity | >98%[3] |
| Solubility | Soluble in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.08 mg/mL)[1] |
Pharmacology
AZD4017 is a highly potent and selective inhibitor of human 11β-HSD1. Its pharmacological profile demonstrates excellent selectivity against related enzymes, making it a precise tool for studying the effects of 11β-HSD1 inhibition.
Table 3: Pharmacological Data for AZD4017
| Parameter | Value | Species/Assay |
| IC50 (11β-HSD1) | 7 nM[1][11][12] | Human |
| IC50 (11β-HSD1) | 2 nM[1][11] | Human Adipocytes |
| IC50 (11β-HSD1) | 29 nM[1][13] | Cynomolgus Monkey |
| IC50 (11β-HSD2) | >30 µM[1][11][12] | Human |
| IC50 (17β-HSD1) | >30 µM[1][11][12] | Human |
| IC50 (17β-HSD3) | >30 µM[1][11][12] | Human |
Signaling Pathway
The primary mechanism of action of AZD4017 is the inhibition of 11β-HSD1, which is highly expressed in metabolic tissues. This enzyme catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), leading to various metabolic effects. By blocking this conversion, AZD4017 effectively reduces intracellular cortisol levels and subsequent GR activation in target tissues.[2]
Experimental Protocols
1. In Vitro Enzyme Inhibition Assay (HTRF)
A cortisol competitive homogeneous time-resolved fluorescence assay (HTRF) is utilized to determine the in vitro potency of AZD4017 against 11β-HSD1.[12]
-
Principle: The assay measures the displacement of a fluorescently labeled cortisol tracer from the 11β-HSD1 enzyme by the inhibitor.
-
Methodology:
-
Recombinant human 11β-HSD1 enzyme is incubated with a fluorescently labeled cortisol tracer and a specific antibody.
-
Varying concentrations of AZD4017 are added to the reaction mixture.
-
The reaction is allowed to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of tracer displaced by the inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Human Adipocyte 11β-HSD1 Activity Assay
To assess the potency of AZD4017 in a key target tissue, its inhibitory activity is measured in isolated human adipocytes.[1]
-
Principle: Measures the conversion of cortisone to cortisol in primary human fat cells.
-
Methodology:
-
Adipose tissue is obtained from nondiabetic volunteers via biopsy.
-
Adipocytes are isolated by collagenase digestion.
-
Isolated adipocytes are incubated with cortisone in the presence of varying concentrations of AZD4017.
-
After incubation, the concentration of cortisol produced is quantified using LC-MS/MS.
-
The IC50 value is determined from the dose-response curve.
-
3. Clinical Trial Protocol for Idiopathic Intracranial Hypertension (IIH)
A double-blind, randomized, placebo-controlled trial design has been used to evaluate the efficacy and safety of AZD4017 in patients with IIH.[4][7][14][15]
-
Primary Outcome: The primary endpoint is the change in intracranial pressure from baseline to 12 weeks, as measured by lumbar puncture.[14][15]
-
Secondary Outcomes: These include changes in IIH symptoms, visual function, papilledema, headache frequency, and safety and tolerability assessments.[14][15]
-
Dosage: Participants receive 400 mg of AZD4017 or a matching placebo orally twice daily for 12 weeks.[4][14]
Clinical Development
AZD4017 has been evaluated in several Phase II clinical trials for various indications:
-
Idiopathic Intracranial Hypertension (IIH): Studies have investigated whether AZD4017 can reduce intracranial pressure in patients with IIH.[4][7][16][17]
-
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): A study assessed the effect of AZD4017 on hepatic fat and cortisol production in patients with NAFLD or NASH.[6] The trial demonstrated effective blocking of hepatic 11β-HSD1 activity.[6]
-
Type 2 Diabetes Mellitus: Research has explored the potential of AZD4017 to improve wound healing and skin integrity in adults with type 2 diabetes.[8][9]
-
Iatrogenic Cushing's Syndrome: A trial evaluated if AZD4017 could mitigate the adverse metabolic effects of prescribed glucocorticoids like prednisolone.[18]
While AZD4017 has shown target engagement and some beneficial effects on metabolic parameters, its development status for specific indications may vary.[4][6][8] Researchers should consult clinical trial registries for the most current information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azd-4017 | C22H33N3O3S | CID 24946280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. arctomsci.com [arctomsci.com]
- 12. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
- 13. AZD 4017 | 11β-HSD | CAS 1024033-43-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. JMIR Research Protocols - Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial [researchprotocols.org]
- 16. AZD-4017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting Iatrogenic Cushing’s Syndrome with 11β-hydroxysteroid dehydrogenase type 1 Inhibition — Radcliffe Department of Medicine [rdm.ox.ac.uk]
Methodological & Application
Application Notes and Protocols for AZD4017 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4017 is a potent and highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is crucial for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone that regulates a wide array of physiological processes, including metabolism, inflammation, and stress response. By blocking 11β-HSD1, AZD4017 effectively reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skin, without significantly affecting systemic cortisol levels. This targeted action makes AZD4017 a valuable research tool for investigating the tissue-specific roles of cortisol and a potential therapeutic agent for conditions associated with glucocorticoid excess.
These application notes provide detailed protocols for the use of AZD4017 in in vitro cell culture experiments, including dosage recommendations, cell line-specific methodologies, and downstream analysis techniques.
Mechanism of Action
AZD4017 functions as a competitive inhibitor of 11β-HSD1, preventing the binding of its substrate, cortisone. This inhibition blocks the synthesis of cortisol within the cell, thereby reducing the activation of the glucocorticoid receptor (GR) and the subsequent transcription of glucocorticoid-responsive genes.
Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.
Quantitative Data Summary
The following table summarizes the key quantitative data for AZD4017 based on available literature.
| Parameter | Value | Cell/Enzyme Type | Reference |
| IC₅₀ | 7 nM | Human 11β-HSD1 enzyme | [1] |
| IC₅₀ | 2 nM | Human adipocytes | [1] |
| Selectivity | >2000-fold for 11β-HSD1 over 11β-HSD2 | Human recombinant enzymes | |
| Recommended In Vitro Concentration | Up to 100 nM | Human cell lines | [2] |
| Effective Concentration in Adipose Tissue Explants | 200 nM | Human subcutaneous and omental adipose tissue | [3] |
Experimental Protocols
Preparation of AZD4017 Stock Solution
Proper preparation of the AZD4017 stock solution is critical for accurate and reproducible experimental results.
Materials:
-
AZD4017 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of AZD4017 in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of AZD4017 in the calculated volume of DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
General Cell Culture and Treatment Protocol
This protocol provides a general framework for treating adherent human cell lines with AZD4017. Specific cell lines may require protocol optimization.
Materials:
-
Human cell line expressing 11β-HSD1 (e.g., HEK293, primary human keratinocytes, or differentiated human adipocytes)
-
Complete cell culture medium appropriate for the chosen cell line
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture plates or flasks
-
AZD4017 stock solution (prepared as described above)
-
Cortisone (or other glucocorticoid precursor)
Caption: General experimental workflow for in vitro AZD4017 treatment.
Protocol:
-
Cell Seeding:
-
HEK293 Cells: Seed cells at a density of 1.5 x 10⁶ cells in a T25 flask or 4-5 x 10⁶ cells in a T75 flask. For 96-well plates, a starting density of 10,000-50,000 cells per well is recommended.[4][5]
-
Primary Human Keratinocytes: Seed cells at a density of 5 x 10³ viable cells/cm².[6]
-
Human Adipocytes (differentiated from preadipocytes): Due to their buoyancy, seeding density is often based on the initial preadipocyte number. A common starting point is 2.5 x 10⁴ preadipocytes per well in a 96-well plate.[7]
-
-
Cell Culture: Culture the cells in their appropriate complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency (typically 70-90%).
-
AZD4017 Treatment:
-
Prepare working solutions of AZD4017 by diluting the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Suggested concentrations to test range from 1 nM to 1 µM.
-
It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest AZD4017 concentration).
-
Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentration of AZD4017 or vehicle.
-
Pre-incubate the cells with AZD4017 for a period (e.g., 1 hour) before adding the glucocorticoid precursor.
-
-
Cortisone Co-treatment:
-
Prepare a working solution of cortisone in the complete culture medium.
-
Add the cortisone solution to the wells already containing AZD4017 or vehicle to achieve the desired final concentration (e.g., 100 nM).
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 12, or 24 hours) to allow for the conversion of cortisone to cortisol and subsequent downstream effects.
-
Harvesting:
-
Supernatant: Collect the cell culture supernatant for cortisol measurement.
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) for protein (Western Blot) or RNA (qPCR) analysis.
-
Cortisol Measurement Assay (ELISA)
This protocol outlines the general steps for measuring cortisol levels in the cell culture supernatant using a competitive ELISA kit.
Materials:
-
Cell culture supernatant (collected from the experiment)
-
Cortisol ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Protocol:
-
Thaw the collected cell culture supernatants on ice.
-
Prepare the cortisol standards and controls as per the ELISA kit protocol.
-
Add the standards, controls, and samples to the appropriate wells of the ELISA plate.
-
Add the enzyme-conjugated cortisol to each well.
-
Incubate the plate as per the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction and read the absorbance on a microplate reader at the recommended wavelength.
-
Calculate the cortisol concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of Downstream Targets
This protocol describes how to assess the protein levels of key downstream targets of the glucocorticoid receptor signaling pathway, such as FK506 binding protein 5 (FKBP5) and Glucocorticoid-Induced Leucine Zipper (GILZ). Cortisol, produced by 11β-HSD1, activates the glucocorticoid receptor, leading to an increase in the expression of these target genes.[8][9][10] Therefore, treatment with cortisone is expected to increase FKBP5 and GILZ expression, while co-treatment with AZD4017 should attenuate this increase.
Materials:
-
Cell lysates (collected from the experiment)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FKBP5, anti-GILZ, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FKBP5 or anti-GILZ) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no inhibition of cortisol production | - AZD4017 concentration is too low.- Incubation time is too short.- Cell line has low 11β-HSD1 expression. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Confirm 11β-HSD1 expression in your cell line via Western Blot or qPCR. |
| High background in Western Blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or use a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of wash steps. |
| Inconsistent results | - Inconsistent cell seeding density.- Repeated freeze-thaw cycles of AZD4017 stock.- Variation in incubation times. | - Ensure accurate cell counting and seeding.- Use single-use aliquots of the stock solution.- Maintain consistent timing for all experimental steps. |
Conclusion
AZD4017 is a powerful tool for the in vitro investigation of 11β-HSD1 function and local glucocorticoid signaling. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in their cell culture experiments. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the role of 11β-HSD1 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
- 3. academic.oup.com [academic.oup.com]
- 4. invivogen.com [invivogen.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Optimization of in vitro cultivation strategies for human adipocyte derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic corticosterone exposure increases expression and decreases deoxyribonucleic acid methylation of Fkbp5 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Implicating the Role of GILZ in Glucocorticoid Modulation of T-Cell Activation [frontiersin.org]
- 10. GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AZD4017 in Mouse Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid hormone.[1] Elevated levels of glucocorticoids in metabolic tissues such as the liver, adipose tissue, and skeletal muscle are implicated in the pathophysiology of metabolic syndrome, which includes a cluster of conditions like glucose intolerance, hyperinsulinemia, increased adiposity, and dyslipidemia. By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in these tissues, thereby offering a potential therapeutic strategy to ameliorate the adverse effects of metabolic syndrome.[1] Preclinical studies in mouse models are crucial for evaluating the efficacy and mechanism of action of 11β-HSD1 inhibitors like AZD4017.
These application notes provide a comprehensive overview and detailed protocols for the use of AZD4017 in mouse models of metabolic syndrome, with a focus on diet-induced obesity (DIO) models.
Signaling Pathway of AZD4017 Action
AZD4017's primary mechanism of action is the inhibition of 11β-HSD1. This enzyme is a critical regulator of intracellular glucocorticoid levels. The following diagram illustrates the signaling pathway affected by AZD4017.
Caption: AZD4017 inhibits 11β-HSD1, reducing cortisol and metabolic dysfunction.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of AZD4017 in a diet-induced obesity (DIO) mouse model of metabolic syndrome.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce a metabolic syndrome phenotype in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging with environmental enrichment
Protocol:
-
Acclimate mice to the animal facility for at least one week upon arrival.
-
Randomly assign mice to two groups: control (standard chow) and DIO (HFD).
-
House mice individually or in small groups (2-3 per cage) to monitor food intake accurately.
-
Provide ad libitum access to the respective diets and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, mice on the HFD should exhibit significant weight gain, adiposity, and insulin resistance compared to the control group, confirming the metabolic syndrome phenotype.
AZD4017 Formulation and Administration
Objective: To prepare and administer AZD4017 to DIO mice.
Materials:
-
AZD4017 powder
-
Vehicle solution (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Vortex mixer and sonicator
Protocol:
-
Formulation Preparation:
-
Calculate the required amount of AZD4017 based on the desired dose and the number of animals. Note: AZD4017 has shown lower potency in mice compared to humans. While a specific effective dose for metabolic syndrome in mice has not been definitively established in the available literature, a starting point could be extrapolated from studies with other 11β-HSD1 inhibitors, keeping in mind the potential need for higher doses. A dose of another 11β-HSD1 inhibitor, compound 544, at 20 mg/kg administered twice daily has shown efficacy.[2] However, for AZD4017, a much higher dose of 1500 mg/kg was required to achieve significant inhibition in mice in one study. Therefore, a dose-response study is highly recommended.
-
Prepare the vehicle solution.
-
Add the calculated amount of AZD4017 powder to the vehicle.
-
Vortex and sonicate the suspension until a homogenous mixture is achieved. Prepare fresh daily.
-
-
Administration:
-
Administer the AZD4017 suspension or vehicle to the DIO mice via oral gavage.
-
A typical dosing volume is 10 mL/kg body weight.
-
A suggested treatment duration is 4-8 weeks, with twice-daily administration.
-
A control group of DIO mice should receive the vehicle only.
-
Glucose and Insulin Tolerance Tests
Objective: To assess glucose homeostasis and insulin sensitivity.
Protocols:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight solution of glucose orally.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Body Composition Analysis
Objective: To measure changes in fat and lean mass.
Protocol (using DEXA):
-
Anesthetize mice using isoflurane.
-
Place the anesthetized mouse on the DEXA scanner platform in a prone position.
-
Perform the scan according to the manufacturer's instructions.
-
Analyze the scan to determine total body fat mass, lean mass, and bone mineral density.
Serum Biomarker Analysis
Objective: To quantify key metabolic markers in the blood.
Protocol:
-
Collect blood from fasted mice via cardiac puncture (terminal procedure) or retro-orbital sinus.
-
Separate serum by centrifugation.
-
Use commercially available ELISA kits to measure serum levels of:
-
Insulin
-
Leptin
-
Adiponectin
-
Triglycerides
-
Total Cholesterol, HDL, and LDL
-
Non-esterified fatty acids (NEFA)
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating AZD4017 in a DIO mouse model.
Caption: Workflow for AZD4017 evaluation in DIO mice.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Effects of AZD4017 on Metabolic Parameters in DIO Mice (Hypothetical Data)
| Parameter | DIO + Vehicle | DIO + AZD4017 |
| Body Weight (g) | 45.2 ± 2.5 | 40.1 ± 2.1 |
| Fat Mass (g) | 18.5 ± 1.8 | 14.2 ± 1.5 |
| Lean Mass (g) | 24.1 ± 1.2 | 23.9 ± 1.1 |
| Fasting Glucose (mg/dL) | 185 ± 15 | 140 ± 12 |
| Fasting Insulin (ng/mL) | 3.2 ± 0.5 | 1.8 ± 0.3 |
| HOMA-IR | 14.7 ± 2.1 | 6.2 ± 1.5 |
| Total Cholesterol (mg/dL) | 250 ± 20 | 205 ± 18 |
| Triglycerides (mg/dL) | 150 ± 12 | 110 ± 10 |
| OGTT AUC | 35000 ± 2500 | 28000 ± 2100 |
Note: Data are presented as mean ± SEM. *p < 0.05 compared to DIO + Vehicle. This table is for illustrative purposes and actual results may vary.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of AZD4017 in mouse models of metabolic syndrome. Careful consideration of the dosing regimen is crucial, given the species-specific differences in potency. The outlined experiments will enable a thorough evaluation of the effects of AZD4017 on key aspects of metabolic disease.
References
Protocol for the Dissolution and Experimental Use of AZD 4017
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and handling of AZD 4017, a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), for both in vitro and in vivo experimental use.
Product Information
| Chemical Name | 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid[1] |
| CAS Number | 1024033-43-9[2] |
| Molecular Formula | C22H33N3O3S[2] |
| Molecular Weight | 419.58 g/mol [2] |
| Purity | >99% |
| Appearance | White to off-white solid |
| Storage | Store powder at -20°C for up to 3 years or at 4°C for up to 2 years. Store solvent preparations at -80°C for up to 6 months or -20°C for up to 1 month.[2] |
Mechanism of Action
This compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that activates glucocorticoid receptors.[3][4] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skeletal muscle.[3][5] It has a high potency for human 11β-HSD1 with an IC50 of 7 nM.[6][7] this compound displays excellent selectivity over other related enzymes like 11β-HSD2, 17β-HSD1, and 17β-HSD3.[5][7]
Figure 1: Mechanism of action of this compound.
Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations for experimental use.
| Solvent/Formulation | Maximum Solubility | Use Case | Notes |
| DMSO | 125 mg/mL (297.92 mM) | In Vitro Stock Solution | Ultrasonic treatment may be required to fully dissolve the compound.[2][7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.96 mM) | In Vivo Administration | Prepare by adding each solvent sequentially.[5][6][7] The resulting solution should be clear.[5][6][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.96 mM) | In Vivo Administration | Prepare by adding each solvent sequentially.[5][6][7] The resulting solution should be clear.[5][6][7] |
Experimental Protocols
Preparation of In Vitro Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 238.3 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Note on Cell-Based Assays: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Figure 2: Workflow for in vitro experiments.
Preparation of In Vivo Formulation
This protocol details the preparation of a vehicle for the administration of this compound to experimental animals. The following formulation is suitable for oral gavage or other routes of administration.
Formulation 1: Aqueous-Based Vehicle
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents in the following order, vortexing between each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2 mg/mL final solution:
-
Start with 100 µL of a 20 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of saline and vortex until the solution is clear.
-
-
It is recommended to prepare this formulation fresh on the day of use.[6] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6]
Formulation 2: Oil-Based Vehicle
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to make up the final volume (90% of the total volume).
-
Vortex thoroughly until a clear and homogenous solution is formed.
-
For example, to prepare 1 mL of a 2 mg/mL final solution:
-
Start with 100 µL of a 20 mg/mL this compound stock in DMSO.
-
Add 900 µL of corn oil and vortex.
-
-
This formulation should also be prepared fresh on the day of the experiment.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
-
For research use only. Not for human or veterinary use.
References
- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- 3. Facebook [cancer.gov]
- 4. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 11β-HSD | CAS 1024033-43-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. arctomsci.com [arctomsci.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
AZD4017 Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid action within tissues.[1][3] By inhibiting 11β-HSD1, AZD4017 reduces local glucocorticoid concentrations in key metabolic tissues like the liver, adipose tissue, and skeletal muscle, without affecting systemic circulating cortisol levels required for the stress response.[1] This targeted action makes AZD4017 a valuable tool for investigating the role of tissue-specific glucocorticoid excess in various pathological conditions. These application notes provide detailed protocols for the preparation and administration of AZD4017 in rodent studies, along with an overview of its mechanism of action and key experimental data.
Mechanism of Action
AZD4017 is an orally bioavailable compound that selectively binds to and inhibits 11β-HSD1.[1] This inhibition prevents the regeneration of active glucocorticoids within cells, leading to a reduction in glucocorticoid receptor activation.[1] Notably, AZD4017 does not impact the anti-inflammatory effects of exogenously administered glucocorticoids.[1]
Below is a diagram illustrating the signaling pathway affected by AZD4017.
Caption: Mechanism of AZD4017 action.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of AZD4017.
Table 1: In Vitro Potency of AZD4017
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ (11β-HSD1) | Human | 7 nM | [2] |
| IC₅₀ (11β-HSD1) | Cynomolgus Monkey | 29 nM | [2] |
| IC₅₀ (11β-HSD1) | Human Adipocytes | 2 nM | [2] |
| IC₅₀ (11β-HSD2) | Human | >30 µM | [2][4] |
| IC₅₀ (17β-HSD1) | Human | >30 µM | [2][4] |
| IC₅₀ (17β-HSD3) | Human | >30 µM | [2][4] |
Table 2: Summary of Clinical Trial Data (for reference)
| Study Population | Dosage | Duration | Key Findings | Reference |
| Idiopathic Intracranial Hypertension | 400 mg twice daily | 12 weeks | Increased total lean mass.[4] | [4] |
| Postmenopausal Women with Osteopenia | 400 mg twice daily | 90 days | >90% inhibition of 11β-HSD1 activity.[5][6] | [5][6] |
| Nonalcoholic Fatty Liver Disease | Not specified | 12 weeks | Blocked conversion of ¹³C cortisone to ¹³C cortisol.[7][8] | [7][8] |
Experimental Protocols
Protocol 1: Preparation of AZD4017 for Oral Gavage in Rodents
This protocol describes the preparation of a vehicle solution for the oral administration of AZD4017.
Materials:
-
AZD4017 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Dissolve AZD4017 in DMSO to create a clear stock solution (e.g., 20.8 mg/mL).[2]
-
Prepare the vehicle: In a sterile tube, mix the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Formulate the final dosing solution:
-
Administration: The resulting clear solution is now ready for oral gavage. It is recommended to prepare this working solution fresh on the day of use.[2]
Note: Due to the lower potency of AZD4017 against the mouse enzyme, higher doses may be required to achieve significant inhibition.[2] A dose-dependent inhibition of approximately 70% was observed at a dose of 1500 mg/kg in mice.[2]
Protocol 2: Experimental Workflow for a Rodent Metabolic Study
This protocol outlines a typical workflow for evaluating the metabolic effects of AZD4017 in a diet-induced obesity mouse model.
Caption: Rodent metabolic study workflow.
Detailed Steps:
-
Animal Model: Utilize a relevant rodent model, such as male C57BL/6J mice, which are susceptible to diet-induced obesity and metabolic dysfunction.
-
Diet: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce a metabolic phenotype.
-
Grouping: Randomly assign animals to either a vehicle control group or an AZD4017 treatment group.
-
Administration: Administer AZD4017 or vehicle daily via oral gavage at the predetermined dose.
-
Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., weekly).
-
Metabolic Phenotyping: Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified time points during the study.
Safety and Tolerability
In human clinical trials, AZD4017 has been shown to be safe and well-tolerated.[9] It is a reversible inhibitor, and its effects are expected to diminish after cessation of treatment.[5][10] Long-term inhibition of 11β-HSD1 may have the potential to activate the hypothalamic-pituitary-adrenal (HPA) axis, although this was not observed to be a significant issue in shorter-term human studies.[7][8] Researchers should monitor for any signs of adverse effects in rodent studies.
Conclusion
AZD4017 is a valuable pharmacological tool for investigating the tissue-specific roles of glucocorticoids in health and disease. The protocols and information provided herein offer a comprehensive guide for the effective use of AZD4017 in rodent-based research. Careful consideration of the species-specific potency and appropriate experimental design is crucial for obtaining robust and reproducible results.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11β-HSD1 contributes to age-related metabolic decline in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Efficacy Studies of AZD4017
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with numerous physiological effects.[2] By blocking 11β-HSD1, AZD4017 reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skeletal muscle, without affecting systemic cortisol levels.[2] This targeted action makes AZD4017 a promising therapeutic agent for a variety of conditions associated with glucocorticoid excess, including metabolic syndrome, type 2 diabetes, and idiopathic intracranial hypertension.[3]
These application notes provide a summary of the in vivo efficacy of AZD4017, drawing from both preclinical and clinical studies. Detailed protocols for representative in vivo experiments are also provided to guide researchers in the design and execution of their own studies.
Mechanism of Action
AZD4017 is an orally bioavailable, selective inhibitor of 11β-HSD1.[2] It binds to the enzyme and prevents the conversion of cortisone to cortisol.[2] This reduction in intracellular cortisol levels mitigates the downstream effects of glucocorticoid receptor activation, which can include metabolic dysregulation and other pathological processes.[2]
Signaling Pathway of AZD4017
Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.
In Vivo Efficacy Data
The in vivo efficacy of AZD4017 has been evaluated in both preclinical models and human clinical trials for various indications.
Preclinical Efficacy
While AZD4017 demonstrates high potency against human 11β-HSD1, its activity is significantly lower in rodent species, which has limited the extent of preclinical pharmacodynamic studies.[1] However, studies in isolated human adipocytes have confirmed its potent inhibitory effect in a key target tissue.[1] General preclinical models of glucocorticoid excess, aging, and diabetes have shown that inhibition of 11β-HSD1 can lead to improved wound healing.[4]
Table 1: Preclinical In Vitro Potency of AZD4017
| Target | Species | Assay | IC50 | Selectivity |
| 11β-HSD1 | Human | Enzyme Assay | 7 nM[1] | >2000-fold vs. 11β-HSD2[5] |
| 11β-HSD1 | Human | Adipocyte Assay | 2 nM[1] | - |
| 11β-HSD2 | Human | Enzyme Assay | >30 µM[6] | - |
| 17β-HSD1 | Human | Enzyme Assay | >30 µM[6] | - |
| 17β-HSD3 | Human | Enzyme Assay | >30 µM[6] | - |
Clinical Efficacy
AZD4017 has been investigated in several Phase II clinical trials, demonstrating its ability to inhibit 11β-HSD1 in vivo and showing potential therapeutic benefits.
Table 2: Summary of Clinical Efficacy Data for AZD4017
| Indication | Dosage | Duration | Key Findings | Reference |
| Idiopathic Intracranial Hypertension | 400 mg twice daily | 12 weeks | - Significant reduction in lumbar puncture pressure in the AZD4017 group (-4.3 cmH₂O) compared to baseline. - 70% suppression of systemic 11β-HSD1 activity. - 85.9% suppression of hepatic 11β-HSD1 activity. | [1][6] |
| Postmenopausal Osteopenia | 400 mg twice daily | 90 days | - Over 90% inhibition of 11β-HSD1 activity. - No significant effect on bone turnover markers. | [7] |
| Type 2 Diabetes (Wound Healing) | 400 mg twice daily | 35 days | - 87% reduction in systemic 11β-HSD1 activity. - 34% smaller wound diameter at day 2 and 48% smaller at day 30. | [8] |
| Nonalcoholic Steatohepatitis (NASH) with Type 2 Diabetes | Not specified | 12 weeks | - Significantly improved liver steatosis compared to placebo. - Blocked conversion of ¹³C cortisone to ¹³C cortisol in the liver. | [9][10] |
Experimental Protocols
The following are representative protocols for conducting in vivo efficacy studies with AZD4017. These should be adapted based on the specific research question and animal model.
General In Vivo Efficacy Study Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine AZD4017 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4017 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the peripheral activation of glucocorticoids.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for a range of metabolic disorders. These application notes provide detailed protocols for cell-based assays to characterize the activity of AZD4017 and other 11β-HSD1 inhibitors.
The provided protocols cover the use of relevant cell models, including 3T3-L1 adipocytes, and detail methods for quantifying 11β-HSD1 activity through Homogeneous Time-Resolved Fluorescence (HTRF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of 11β-HSD1
The following diagram illustrates the intracellular conversion of cortisone to cortisol by 11β-HSD1 and the subsequent activation of the glucocorticoid receptor (GR), a pathway inhibited by AZD4017.
Quantitative Data Summary
The inhibitory activity of AZD4017 against 11β-HSD1 has been determined in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | System | IC50 (nM) | Reference |
| Enzymatic Assay | Recombinant Human 11β-HSD1 | 7 | [2] |
| Cell-Based Assay | Isolated Human Adipocytes | 2 | MedChemExpress |
| Cell-Based Assay | C2C12 Myotubes (Carbenoxolone) | 300 | [3] |
| Enzymatic Assay | Cynomolgus Monkey 11β-HSD1 | 29 | MedChemExpress |
| Enzymatic Assay | Mouse 11β-HSD1 | >1000 | MedChemExpress |
Selectivity: AZD4017 demonstrates high selectivity for 11β-HSD1 over other related enzymes.
| Enzyme | IC50 (µM) |
| 11β-HSD2 | >30 |
| 17β-HSD1 | >30 |
| 17β-HSD3 | >30 |
Experimental Protocols
3T3-L1 Adipocyte Differentiation and 11β-HSD1 Activity Assay
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, which endogenously express 11β-HSD1, and the subsequent measurement of enzyme activity.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose)
-
Calf Serum
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin solution (1 mg/mL)
-
Dexamethasone (1 mM)
-
3-isobutyl-1-methylxanthine (IBMX) (50 mM)
-
Cortisone
-
AZD4017
-
HTRF Cortisol Detection Kit or LC-MS/MS system
Protocol:
Part A: 3T3-L1 Preadipocyte Culture and Differentiation
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 10% CO2 incubator. Passage cells before they reach 70% confluency.[3]
-
Initiation of Differentiation (Day 0): Two days post-confluency, replace the culture medium with DMEM containing 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX.[3]
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS.[3] Change the medium every 2 days. Mature adipocytes with visible lipid droplets should be observable from day 8 onwards.
Part B: 11β-HSD1 Inhibition Assay
-
Cell Plating: Seed mature 3T3-L1 adipocytes in 96-well plates.
-
Compound Treatment: Prepare serial dilutions of AZD4017 in assay medium (e.g., DMEM with 1% FBS). Remove the culture medium from the cells and add the AZD4017 dilutions. Incubate for 1 hour at 37°C.
-
Substrate Addition: Add cortisone to each well to a final concentration of 100-200 nM.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Sample Collection: Collect the cell culture supernatant for cortisol measurement.
Part C: Cortisol Quantification
-
HTRF Assay: Follow the manufacturer's protocol for the HTRF Cortisol Detection Kit.[4][5] Briefly, add the HTRF reagents (cortisol-d2 and anti-cortisol cryptate) to the collected supernatant and incubate for 2 hours at room temperature before reading the fluorescence at 620 nm and 665 nm.[4][6]
-
LC-MS/MS Analysis: Prepare the supernatant for LC-MS/MS analysis by protein precipitation with a solvent like ethyl acetate.[7] Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of cortisol and cortisone.[7][8]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow
The following diagram outlines the workflow for the HTRF-based detection of 11β-HSD1 activity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cortisol and Cortisone
This protocol provides a general framework for the quantification of cortisol and cortisone in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Internal standards (e.g., d4-cortisol, d7-cortisone)
-
Ethyl acetate or other suitable organic solvent
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Preparation:
-
To 100 µL of cell culture supernatant, add internal standards.
-
Add 1 mL of ethyl acetate and vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for cortisol, cortisone, and their respective internal standards.
-
-
Data Analysis:
-
Quantify the concentrations of cortisol and cortisone by comparing their peak areas to those of the internal standards and constructing a standard curve.
-
Logical Relationship of Assay Components
The following diagram illustrates the relationship between the key components of the cell-based assay for AZD4017.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. HTRF Cortisol Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 5. selectscience.net [selectscience.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential modulation of 3T3-L1 adipogenesis mediated by 11beta-hydroxysteroid dehydrogenase-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD4017 in Cortisol-Dependent Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a crucial role in the local regulation of glucocorticoid signaling by converting inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] By inhibiting 11β-HSD1, AZD4017 effectively reduces intracellular cortisol concentrations in these tissues without significantly affecting systemic cortisol levels.[3] This targeted action makes AZD4017 a valuable tool for studying the pathophysiology of cortisol-dependent signaling pathways in various diseases, including metabolic syndrome, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[4][5] These application notes provide a comprehensive overview of AZD4017, including its mechanism of action, quantitative data, and detailed protocols for its use in in vitro and in vivo research.
Mechanism of Action
AZD4017 is an orally bioavailable, competitive, and reversible inhibitor of 11β-HSD1.[1][6] It selectively binds to the active site of 11β-HSD1, preventing the conversion of cortisone to cortisol.[1] This inhibition leads to a decrease in the local concentration of active glucocorticoids, thereby attenuating the activation of the glucocorticoid receptor (GR) and the subsequent downstream signaling cascades. The selectivity of AZD4017 for 11β-HSD1 over 11β-HSD2, the enzyme responsible for inactivating cortisol to cortisone, ensures that the systemic cortisol clearance is not compromised.[7][8]
Data Presentation
In Vitro Potency and Selectivity of AZD4017
| Target | Parameter | Value | Assay | Reference |
| Human 11β-HSD1 | IC50 | 7 nM | Cortisol competitive homogeneous time-resolved fluorescence (HTRF) assay | [2][9] |
| Human 11β-HSD1 (in isolated human adipocytes) | IC50 | 2 nM | Measurement of 11β-HSD1 activity | [2] |
| Cynomolgus Monkey 11β-HSD1 | IC50 | 29 nM | Not Specified | [2][5] |
| Human 11β-HSD2 | IC50 | >30 µM | Not Specified | [2][9] |
| Human 17β-HSD1 | IC50 | >30 µM | Not Specified | [2][9] |
| Human 17β-HSD3 | IC50 | >30 µM | Not Specified | [2][9] |
| Glucocorticoid Receptor | Activity | No measurable activity | Not Specified | [2][9] |
| Mineralocorticoid Receptor | Activity | No measurable activity | Not Specified | [2][9] |
In Vivo Pharmacodynamic Effects of AZD4017 in Clinical Trials
| Study Population | Treatment | Duration | Key Finding | Reference |
| Idiopathic Intracranial Hypertension | 400 mg AZD4017 twice daily | 12 weeks | 70% suppression of systemic 11β-HSD1 activity; 85.9% suppression of hepatic 11β-HSD1 activity. | [3][10] |
| Postmenopausal Women with Osteopenia | 400 mg AZD4017 twice daily | 90 days | >90% inhibition of 11β-HSD1 activity with no change in 11β-HSD2 activity. | [7] |
| NAFLD or NASH | Not Specified | 12 weeks | Blocked conversion of 13C cortisone to 13C cortisol in all treated patients. | [4] |
| Type 2 Diabetes | 400 mg AZD4017 twice daily | 35 days | Systemic 11β-HSD1 activity reduced by 87%. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of AZD4017 in inhibiting cortisol-dependent signaling.
References
- 1. Differences in Expression, Content, and Activity of 11β-HSD1 in Adipose Tissue between Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Cortisol to cortisone: glucocorticoid to mineralocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortisol/Cortisone Ratio | Rupa Health [rupahealth.com]
- 10. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD 4017 solubility issues and solutions
Welcome to the technical support center for AZD4017. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of AZD4017 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AZD4017 and what is its primary mechanism of action?
AZD4017 is a potent and selective inhibitor of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1][2] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol, thereby reducing local glucocorticoid activity in tissues where 11β-HSD1 is highly expressed, such as the liver, adipose tissue, and skeletal muscle.[3][4] This makes it a valuable tool for research into conditions associated with excess glucocorticoid activity, including metabolic syndrome and idiopathic intracranial hypertension.[5][6]
Q2: I am observing precipitation after preparing my AZD4017 solution. What should I do?
Precipitation or phase separation can occur during the preparation of AZD4017 solutions. To aid dissolution, gentle heating and/or sonication can be employed.[1] It is also crucial to ensure that the solvents are added in the correct order as specified in the formulation protocols and that each component is fully dissolved before adding the next.
Q3: What are the recommended storage conditions for AZD4017 powder and stock solutions?
-
Powder: Store lyophilized powder at -20°C for up to 3 years, desiccated.[2][7] For short-term storage (days to weeks), 0-4°C is acceptable.[8]
-
Stock Solutions: Once prepared, it is recommended to aliquot the solution and store it at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] Some suppliers recommend using solutions stored at -20°C within 1 to 3 months.[7][9]
Q4: Can I use solvents other than those listed in the protocols?
The provided protocols have been validated to achieve a clear solution with a minimum solubility. While other solvent systems might be possible, they would require independent validation. AZD4017 is soluble in DMSO, but not in water alone.[8] For in vivo studies, the use of co-solvents is necessary to achieve a biocompatible formulation.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing AZD4017 solutions.
Quantitative Data Summary
The following tables summarize the solubility of AZD4017 in various solvent systems.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (approx. 297.92 mM) | Ultrasonic assistance may be needed.[2][9] |
Table 2: In Vivo Formulations
| Formulation Components | Achieved Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.96 mM) | Clear Solution[1][2][9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.96 mM) | Clear Solution[1][2][9] |
Experimental Protocols
Protocol 1: Preparation of AZD4017 for In Vivo Administration (Aqueous Formulation)
This protocol yields a clear solution suitable for administration. The saturation point is not fully determined but is at least 2.08 mg/mL.
Materials:
-
AZD4017 powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% sodium chloride in water)
Procedure:
-
Prepare a stock solution of AZD4017 in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the complete formulation, a 20.8 mg/mL stock in DMSO can be prepared.
-
Add each solvent sequentially. For a 1 mL final volume: a. Start with 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL AZD4017 DMSO stock solution and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until uniform. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Inspect the solution. The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
Protocol 2: Preparation of AZD4017 for In Vivo Administration (Corn Oil Formulation)
This protocol is an alternative for studies requiring a lipid-based vehicle.
Materials:
-
AZD4017 powder
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of AZD4017 in DMSO (e.g., 20.8 mg/mL).
-
Add solvents sequentially. For a 1 mL final volume: a. Start with 900 µL of corn oil. b. Add 100 µL of the 20.8 mg/mL AZD4017 DMSO stock solution. c. Mix thoroughly until a clear and uniform solution is achieved.
-
Note on prolonged use: If the dosing period extends beyond half a month, this formulation should be used with caution.[1]
Signaling Pathway
AZD4017 acts by inhibiting the 11β-HSD1 enzyme, which is responsible for the intracellular regeneration of active cortisol from inactive cortisone. This action reduces the activation of the glucocorticoid receptor (GR) in target tissues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Facebook [cancer.gov]
- 4. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD-4017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. shellchemtech.com [shellchemtech.com]
- 8. medkoo.com [medkoo.com]
- 9. AZD 4017 | 11β-HSD | CAS 1024033-43-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
Off-target effects of AZD 4017 in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4017. The information focuses on potential off-target effects and provides structured data and experimental insights to ensure accurate and effective research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD4017?
AZD4017 is a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1][2] Its primary function is to block the conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone.[3] This inhibition of cortisol production in metabolic tissues is intended to prevent adverse metabolic effects associated with excess glucocorticoids.[3]
Q2: How selective is AZD4017 for its primary target?
AZD4017 demonstrates high selectivity for 11β-HSD1. In vitro studies have shown a significant difference in inhibitory concentration between its primary target and related enzymes.[1][2]
Q3: Are there any known off-target effects of AZD4017?
Yes, research has identified a notable off-target effect related to androgen metabolism. Inhibition of 11β-HSD1 by AZD4017 can lead to an increase in the biosynthesis of 11-ketotestosterone (11KT), a potent 11-oxygenated androgen, particularly in adipose tissue.[4] This may have implications for the overall metabolic effects of the inhibitor, especially in female subjects.[4]
Q4: What are the common adverse events observed in clinical trials?
In clinical studies, milder adverse effects were generally comparable between the AZD4017 and placebo groups.[5] Serious adverse events have been reported, but they were not considered to be treatment-related.[5] Some studies have noted a statistically significant increase in serum creatinine and a decrease in the estimated glomerular filtration rate (eGFR), although these changes remained within the normal range.[2][6]
Q5: Does AZD4017 interfere with the anti-inflammatory action of corticosteroids?
AZD4017 does not appear to inhibit the anti-inflammatory activity of exogenously administered glucocorticoids.[3]
Troubleshooting Guide
Issue 1: Unexpected Hormonal Changes in Experimental Subjects
-
Symptom: Observation of androgen-related effects in vivo, such as changes in reproductive tissues or hormone panels showing elevated androgens.
-
Possible Cause: This is a known off-target effect of AZD4017. The inhibition of 11β-HSD1 can lead to a redirection of steroid metabolism, resulting in increased production of 11-oxygenated androgens like 11-ketotestosterone.[4]
-
Resolution:
-
Quantify Androgen Levels: Use LC-MS/MS to specifically measure levels of 11-ketotestosterone and other relevant androgens in plasma or tissue samples.
-
Consider the Model System: The metabolic consequences of increased 11KT may vary between species and sexes.
-
Data Interpretation: When analyzing results, consider the potential confounding effects of elevated androgens on the studied pathway.
-
Issue 2: Inconsistent Inhibition of Cortisol Production
-
Symptom: Variable or lower-than-expected reduction in cortisol levels in treated cells or animals.
-
Possible Cause:
-
Species Specificity: AZD4017 has reduced activity in some species, such as mice, compared to humans.[1]
-
Compound Stability and Dosage: Ensure the compound is properly stored and the correct dose is being administered to achieve the desired concentration at the target tissue.
-
-
Resolution:
-
Verify Potency: Confirm the IC50 of AZD4017 in your specific experimental system (e.g., human vs. mouse cells).
-
Pharmacokinetic Analysis: If working in vivo, conduct pharmacokinetic studies to ensure adequate exposure of the target tissue to AZD4017.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for 11β-HSD1 inhibition in your model.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of AZD4017
| Target | IC50 (nM) | Reference(s) |
| 11β-HSD1 (Human) | 7 | [1][2] |
| 11β-HSD2 | >30,000 | [1][2] |
| 17β-HSD1 | >30,000 | [1][2] |
| 17β-HSD3 | >30,000 | [1][2] |
Experimental Protocols
Protocol 1: Assessing 11β-HSD1 Inhibition in Human Adipocytes
-
Cell Culture: Culture primary human adipocytes in a suitable medium.
-
Compound Treatment: Treat adipocytes with varying concentrations of AZD4017 or a vehicle control for a predetermined time (e.g., 24 hours).
-
Cortisone Addition: Add cortisone to the culture medium.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a validated method such as an ELISA or LC-MS/MS.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cortisol conversion inhibition against the logarithm of AZD4017 concentration.
Visualizations
Caption: Primary signaling pathway of AZD4017 action.
Caption: Off-target effect of AZD4017 on androgen synthesis.
Caption: Workflow for assessing off-target hormonal effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. AZD-4017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Optimizing AZD4017 Concentration for Maximum Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the use of AZD4017, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective application of AZD4017 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD4017?
A1: AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, AZD4017 effectively reduces the local concentration of active cortisol in tissues where the enzyme is expressed, such as the liver, adipose tissue, and the brain.[2]
Q2: What is the in vitro potency of AZD4017?
A2: AZD4017 exhibits high potency against human 11β-HSD1, with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[1] In isolated human adipocytes, the IC50 has been observed to be as low as 2 nM.[1]
Q3: Are there species-specific differences in the potency of AZD4017?
A3: Yes, this is a critical consideration for experimental design. AZD4017 shows significantly reduced activity in rodent models (mouse and rat) compared to the human enzyme.[1] Its potency is retained in cynomolgus monkeys (IC50 = 29 nM).[1] Therefore, for in vivo studies, it is crucial to select an appropriate animal model or use higher concentrations in rodents to achieve significant target engagement.
Q4: How should I prepare AZD4017 for in vitro and in vivo experiments?
A4: Proper solubilization is key to obtaining reliable and reproducible results. For in vitro studies, AZD4017 can be dissolved in dimethyl sulfoxide (DMSO). For in vivo applications, a common formulation involves dissolving AZD4017 in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Alternatively, a mixture of 10% DMSO and 90% corn oil can be used.[1] It is recommended to prepare fresh solutions for in vivo experiments.
Q5: What are the known off-target effects of AZD4017?
A5: AZD4017 is highly selective for 11β-HSD1. It shows over 2000-fold selectivity against the related enzyme 11β-HSD2 and does not exhibit significant activity against other steroidogenic enzymes such as 17β-HSD1 and 17β-HSD3 (IC50 > 30 μM for all).[3]
Data Presentation
In Vitro Efficacy of AZD4017
| Target | Cell Type/System | IC50 | Reference |
| Human 11β-HSD1 | Enzyme Assay | 7 nM | [1] |
| Human 11β-HSD1 | Human Adipocytes | 2 nM | [1] |
| Cynomolgus Monkey 11β-HSD1 | Enzyme Assay | 29 nM | [1] |
Note: The potency of AZD4017 is significantly lower in mouse and rat models.
In Vivo Administration (Clinical Trials)
| Indication | Dosage | Duration | Key Findings | Reference |
| Idiopathic Intracranial Hypertension | 400 mg twice daily | 12 weeks | Showed a trend towards reduced intracranial pressure. | [4] |
| Nonalcoholic Steatohepatitis (NASH) | Not specified | 12 weeks | Blocked hepatic conversion of cortisone to cortisol; improved liver steatosis in patients with NASH and type 2 diabetes. | [5] |
| Postmenopausal Osteopenia | 400 mg twice daily | 90 days | Successfully inhibited systemic 11β-HSD1 activity but had no significant effect on bone turnover markers. | [3] |
| Type 2 Diabetes (Wound Healing) | 400 mg twice daily | 35 days | Reduced systemic 11β-HSD1 activity and was associated with improved wound healing. | [6] |
Experimental Protocols
General Protocol for a Cell-Based 11β-HSD1 Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory activity of AZD4017 in a cell-based assay.
1. Cell Culture:
- Culture human cells known to express 11β-HSD1 (e.g., SW-872 liposarcoma cells, primary human adipocytes, or transfected HEK293 cells) in appropriate media and conditions.
2. Compound Preparation:
- Prepare a stock solution of AZD4017 in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response experiment. Include a vehicle control (DMSO alone).
3. Cell Treatment:
- Seed cells in a multi-well plate at a predetermined optimal density.
- Allow cells to adhere and grow overnight.
- Remove the growth medium and replace it with the medium containing the various concentrations of AZD4017 or vehicle control.
- Pre-incubate the cells with the compound for a specific period (e.g., 1 hour).
4. Enzyme Activity Assay:
- Add the 11β-HSD1 substrate, cortisone, to each well at a final concentration typically in the low micromolar range.
- Incubate for a defined period (e.g., 4-24 hours) to allow for the conversion of cortisone to cortisol.
5. Measurement of Cortisol Production:
- Collect the cell culture supernatant.
- Quantify the amount of cortisol produced using a validated method such as:
- Homogeneous Time-Resolved Fluorescence (HTRF) assay
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
6. Data Analysis:
- Calculate the percentage of inhibition of cortisol production for each concentration of AZD4017 compared to the vehicle control.
- Plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Mechanism of AZD4017 Action.
Caption: In Vitro 11β-HSD1 Inhibition Assay Workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of 11β-HSD1 activity | Incorrect animal model: AZD4017 has low potency in rodents. | Use a relevant species (human cells/tissues or cynomolgus monkeys) or significantly increase the dose in rodent models. |
| Compound precipitation: AZD4017 may have poor solubility in aqueous solutions. | Ensure complete solubilization in DMSO first, then dilute in pre-warmed media. For in vivo work, use the recommended vehicle formulations. Visually inspect for precipitates. | |
| Inactive compound: Improper storage or handling may have degraded the compound. | Store AZD4017 as a powder at -20°C. Prepare fresh stock solutions in DMSO and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. | |
| Low 11β-HSD1 expression in cells: The chosen cell line may not express sufficient levels of the enzyme. | Confirm 11β-HSD1 expression via RT-qPCR or Western blot. Consider using cells with higher endogenous expression or a stably transfected cell line. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates: Evaporation from outer wells can concentrate compounds and affect cell health. | Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. | |
| Inaccurate pipetting of compound or substrate: Small volume errors can lead to large concentration differences. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for compound and substrate addition. | |
| Unexpected cell toxicity | High DMSO concentration: DMSO can be toxic to cells at higher concentrations. | Keep the final DMSO concentration in the culture medium below 0.5%, and ensure the vehicle control has the same DMSO concentration as the treated wells. |
| Off-target effects at high concentrations: While selective, very high concentrations of any compound can have off-target effects. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the inhibition assay to assess cytotoxicity. Use concentrations within a reasonable range of the IC50. | |
| Inconsistent results over time | Cell passage number: High passage numbers can lead to phenotypic drift and altered enzyme expression. | Use cells with a consistent and low passage number for all experiments. |
| Variability in reagents: Different lots of serum, media, or other reagents can impact cell behavior. | Use the same lot of critical reagents for a set of experiments. Qualify new lots before use. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
AZD 4017 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AZD4017 under various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for solid AZD4017?
A1: Solid (lyophilized) AZD4017 should be stored at -20°C in a desiccated environment. Under these conditions, the compound is reported to be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1][2]
Q2: How should I prepare and store stock solutions of AZD4017?
A2: It is recommended to prepare stock solutions of AZD4017 in anhydrous dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Solutions in DMSO are stable for at least one to six months at these temperatures. For in vivo experiments, it is best to prepare fresh solutions daily.
Q3: What is the solubility of AZD4017 in common solvents?
A3: AZD4017 is highly soluble in DMSO, with a reported solubility of up to 125 mg/mL. It is poorly soluble in water.
Q4: Is AZD4017 stable in aqueous solutions?
A4: While specific data on the aqueous stability of AZD4017 is limited in publicly available literature, as a nicotinamide and carboxylic acid derivative, its stability in aqueous solutions is expected to be pH-dependent. Generally, acidic to neutral pH conditions are likely to be more favorable for stability. Hydrolysis of the amide or other susceptible functional groups may occur at highly acidic or alkaline pH, especially at elevated temperatures. It is crucial to perform stability studies in your specific aqueous buffer system.
Q5: Have any degradation products of AZD4017 been identified?
A5: Detailed information regarding the specific degradation products of AZD4017 is not extensively reported in the available literature. A clinical trial report mentioned a batch of AZD4017 failing a routine stability retest, but the specifics of the degradation were not disclosed. Researchers should assume that degradation can occur and employ stability-indicating analytical methods to monitor the purity of their samples.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in an in vitro assay | 1. Improper storage of stock solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability in the aqueous assay buffer. 4. Adsorption to plasticware. | 1. Ensure stock solutions in DMSO are stored at -20°C or -80°C. 2. Aliquot stock solutions into single-use volumes. 3. Prepare fresh dilutions in your aqueous buffer immediately before each experiment. If the experiment is long, consider running a time-course stability study of AZD4017 in your assay buffer. 4. Use low-adhesion plasticware or silanized glassware. |
| Precipitation of AZD4017 during experiment | 1. Poor solubility in the experimental buffer. 2. The concentration of AZD4017 exceeds its solubility limit in the final solution. | 1. Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility, but still compatible with your experimental system. 2. Perform a solubility test in your specific buffer system before conducting the main experiment. |
| Inconsistent results in in vivo studies | 1. Instability of the formulation. 2. Degradation of the compound after administration. | 1. Prepare fresh formulations for each day of dosing. For oil-based formulations, ensure the compound is fully dissolved and the mixture is homogeneous. 2. While in vivo stability data is not readily available, using a well-characterized and stable formulation is key to minimizing this variable. |
Data Presentation
Table 1: Recommended Storage Conditions for AZD4017
| Form | Storage Temperature | Duration | Reference |
| Solid (Lyophilized) | -20°C (desiccated) | Up to 3 years | [1][2] |
| Solid (Lyophilized) | 4°C | Up to 2 years | [1][2] |
| Solution in DMSO | -20°C | Up to 1 month | |
| Solution in DMSO | -80°C | Up to 6 months |
Table 2: Solubility of AZD4017
| Solvent | Solubility | Reference |
| DMSO | ~125 mg/mL | |
| Water | Poorly soluble |
Experimental Protocols
Protocol 1: General Procedure for Evaluating AZD4017 Stability in an Aqueous Buffer
-
Preparation of AZD4017 Stock Solution: Prepare a concentrated stock solution of AZD4017 in anhydrous DMSO (e.g., 10 mM).
-
Dilution in Aqueous Buffer: Dilute the DMSO stock solution with the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of DMSO is low enough to not affect the stability or the experimental system (typically <0.5%).
-
Incubation: Incubate the aqueous solution of AZD4017 at the desired experimental temperature(s).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Analysis: Immediately analyze the samples by a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Data Analysis: Quantify the peak area of the intact AZD4017 at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of a drug substance by separating the intact drug from any potential degradation products.
-
Column Selection: A C18 column is a common starting point for molecules like AZD4017.
-
Mobile Phase Selection: A typical mobile phase would consist of an aqueous component (e.g., water with a pH-modifying agent like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting AZD4017 to harsh conditions to intentionally generate degradation products.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Optimization: Analyze the stressed samples using the initial HPLC conditions. Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the main AZD4017 peak and all degradation product peaks.
-
Method Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: 11β-HSD1 signaling pathway and its inhibition by AZD4017.
Caption: Experimental workflow for assessing AZD4017 stability.
References
Troubleshooting inconsistent results with AZD 4017
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with AZD4017.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD4017?
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can activate glucocorticoid receptors.[1][2] By inhibiting 11β-HSD1, AZD4017 reduces the local production of cortisol in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skeletal muscle.[1][2]
Q2: What is the selectivity profile of AZD4017?
AZD4017 exhibits high selectivity for 11β-HSD1 over other related enzymes. For instance, its IC50 (half-maximal inhibitory concentration) for 11β-HSD1 is 7 nM, while for 11β-HSD2, 17β-HSD1, and 17β-HSD3, the IC50 is greater than 30 μM.[1] It also shows no significant activity at glucocorticoid and mineralocorticoid receptors.[1]
Q3: How should AZD4017 be stored?
For long-term storage, AZD4017 powder should be kept at -20°C for up to one year or -80°C for up to two years.[1] For short-term storage of a few days to weeks, it can be kept in a dry, dark place at 0-4°C.[3] Stock solutions are typically stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q4: What is the solubility of AZD4017?
AZD4017 is soluble in DMSO but not in water.[3] For in vivo experiments, a common formulation involves preparing a stock solution in DMSO and then sequentially adding other co-solvents like PEG300, Tween-80, and saline.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in my experiments.
This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot the problem.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of 11β-HSD1 Inhibition by AZD4017
Caption: Mechanism of AZD4017 action in a target cell.
General Experimental Workflow for Testing AZD4017 Efficacy
Caption: A generalized workflow for in vitro or in vivo experiments with AZD4017.
Troubleshooting Logic for Inconsistent AZD4017 Results
Caption: A decision tree to guide troubleshooting of AZD4017 experiments.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (11β-HSD1) | 7 nM | Human | [1] |
| 0.029 µM | Cynomolgus Monkey | [1] | |
| Reduced activity | Mouse | [1] | |
| IC50 (Adipocytes) | 0.002 µM | Human | [1] |
| Selectivity | >30 µM | Human (for 11β-HSD2, 17β-HSD1, 17β-HSD3) | [1] |
Detailed Experimental Protocols
In Vitro 11β-HSD1 Enzyme Inhibition Assay (HEK293 cells)
This protocol is adapted from methods described for assessing 11β-HSD1 activity in HEK293 cells stably expressing the human enzyme.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., phosphate buffer, pH 7.6)
-
Cortisone (substrate)
-
Radiolabeled cortisone (e.g., [3H]-cortisone)
-
NADPH (cofactor)
-
AZD4017
-
Scintillation fluid and counter
-
TLC plates
Procedure:
-
Cell Culture: Culture HEK293-h11β-HSD1 cells to ~80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of AZD4017 in assay buffer. Include a vehicle control (e.g., DMSO).
-
Assay Initiation: In a multi-well plate, add the assay buffer, NADPH, radiolabeled cortisone, and unlabeled cortisone to each well.
-
Inhibitor Addition: Add the diluted AZD4017 or vehicle control to the respective wells.
-
Enzyme Addition: Add cell lysate or intact cells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate).
-
Steroid Extraction: Extract the steroids from the aqueous phase.
-
TLC Separation: Spot the extracted steroids onto a TLC plate and separate cortisone and cortisol using an appropriate solvent system.
-
Quantification: Scrape the cortisol and cortisone bands from the TLC plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of cortisone to cortisol conversion for each AZD4017 concentration and determine the IC50 value.
Adipocyte 11β-HSD1 Activity Assay
This protocol is based on methods used to measure 11β-HSD1 activity in isolated human adipocytes.[1]
Materials:
-
Isolated primary human adipocytes or differentiated preadipocyte cell line (e.g., 3T3-L1)
-
Adipocyte culture medium
-
Krebs-Ringer bicarbonate buffer with glucose and BSA
-
Cortisone
-
AZD4017
-
LC-MS/MS system
Procedure:
-
Adipocyte Preparation: Isolate primary adipocytes from adipose tissue biopsies or differentiate preadipocytes into mature adipocytes.
-
Compound Preparation: Prepare dilutions of AZD4017 in the assay buffer.
-
Pre-incubation: Pre-incubate the adipocytes with AZD4017 or vehicle control for a specified time (e.g., 1 hour).
-
Substrate Addition: Add cortisone to the adipocytes to initiate the conversion to cortisol.
-
Incubation: Incubate at 37°C for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Determine the effect of AZD4017 on cortisol production and calculate the IC50.
In Vivo Mouse Study Protocol (General Outline)
This is a general guideline for an in vivo study in mice to assess the efficacy of AZD4017.
Materials:
-
Appropriate mouse strain (note the reduced potency of AZD4017 in mice)
-
AZD4017
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles
-
Blood collection supplies
-
Tissue collection supplies
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Dosing Preparation: Prepare the AZD4017 formulation fresh daily.
-
Dosing: Administer AZD4017 or vehicle to the mice via oral gavage at the desired dose (e.g., up to 1500 mg/kg to see a significant effect in mice).[1]
-
Monitoring: Monitor the animals for any adverse effects.
-
Sample Collection: At the end of the study, collect blood and tissues of interest (e.g., liver, adipose tissue).
-
Biomarker Analysis: Analyze plasma for corticosterone and dehydrocorticosterone levels or other relevant biomarkers. Analyze tissues for 11β-HSD1 activity or gene expression.
-
Data Analysis: Compare the results from the AZD4017-treated group to the vehicle-treated group to determine the in vivo efficacy.
References
- 1. Differences in Expression, Content, and Activity of 11β-HSD1 in Adipose Tissue between Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Assay: Inhibition of human recombinant 11beta-HSD1 expressed in HEK293 cells assessed as reduction of cortisone to cortisol conversion at 20 uM by sc... - ChEMBL [ebi.ac.uk]
Technical Support Center: Overcoming Poor Oral Bioavailability of AZD4017 in Animal Models
Welcome to the AZD4017 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of the selective 11β-HSD1 inhibitor, AZD4017, in preclinical animal models. While published data indicates high oral bioavailability in some species, such as rats, researchers may face challenges in other models or under specific experimental conditions. This guide provides troubleshooting advice and detailed protocols to help you address these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of AZD4017 after oral administration in our mouse model. What are the potential causes?
A1: Low and variable oral bioavailability of a compound like AZD4017, which is a weak acid, can be attributed to several factors:
-
Poor Aqueous Solubility: AZD4017's solubility may be limited in the gastrointestinal (GI) fluids, leading to incomplete dissolution and absorption.
-
Suboptimal Formulation: The vehicle used to suspend or dissolve AZD4017 for oral gavage may not be effectively promoting its absorption.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
-
Species-Specific Differences in Metabolism: The metabolic pathways in the animal model you are using may differ significantly from those in species where high bioavailability has been observed.[1]
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the GI tract, which actively pump it back into the intestinal lumen.
Q2: What is the first step we should take to troubleshoot poor oral bioavailability?
A2: The first step is to characterize the physicochemical properties of your batch of AZD4017, specifically its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract) and its permeability (e.g., using a Caco-2 cell assay). This will help you determine if the issue is primarily solubility- or permeability-limited and guide your formulation strategy.
Q3: Are there any recommended starting formulations for in vivo studies with AZD4017?
A3: For initial studies, a simple aqueous suspension using a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC) is often used. However, if poor bioavailability is observed, more advanced formulations are recommended. See the Troubleshooting Guide below for details on alternative formulation strategies.
Q4: How can we assess whether first-pass metabolism is the primary reason for low bioavailability?
A4: A common approach is to conduct a pilot pharmacokinetic study that includes both intravenous (IV) and oral (PO) administration of AZD4017. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes of administration (AUCPO and AUCIV), you can calculate the absolute oral bioavailability (F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100). A low F% with a high clearance rate from the IV data may suggest significant first-pass metabolism.
Troubleshooting Guide
This guide provides structured approaches to address specific issues related to the poor oral bioavailability of AZD4017.
Problem 1: Low and Inconsistent Plasma Exposure
Hypothesis: The poor solubility of AZD4017 in the gastrointestinal tract is limiting its absorption.
Solutions:
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug substance increases the surface area available for dissolution.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing AZD4017 in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[3][4]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can pre-dissolve AZD4017 in a lipid-based formulation that forms a fine emulsion in the GI tract, facilitating absorption.[5][6]
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Expected Improvement in Bioavailability | Key Advantages | Key Disadvantages |
| Micronization | Moderate | Simple, cost-effective, maintains crystalline form. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersion (ASD) | High | Significant increase in solubility and dissolution rate. | Can be physically unstable and revert to a crystalline form; requires specific polymers. |
| Self-Emulsifying Drug Delivery System (SEDDS) | High | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate; potential for GI side effects with high surfactant concentrations. |
Problem 2: Adequate Solubility but Still Low Bioavailability
Hypothesis: The absorption of AZD4017 is limited by poor membrane permeability or is subject to high first-pass metabolism.
Solutions:
-
Permeation Enhancers: The inclusion of excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.
-
Inhibition of First-Pass Metabolism: Co-administration with an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors), although this is generally used as a tool to identify the metabolic pathway rather than a routine formulation strategy.
-
Prodrug Approach: Modifying the chemical structure of AZD4017 to create a more permeable prodrug that is converted to the active compound in vivo.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of AZD4017 by Solvent Evaporation
Objective: To prepare an ASD of AZD4017 to improve its dissolution rate and oral bioavailability.
Materials:
-
AZD4017
-
Polymer (e.g., polyvinylpyrrolidone K30 (PVP K30), hydroxypropyl methylcellulose acetate succinate (HPMCAS))
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both AZD4017 and the chosen polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Once a thin film is formed on the flask wall and all solvent is removed, continue to dry under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared ASD in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for AZD4017
Objective: To formulate AZD4017 in a lipid-based system to enhance its solubility and oral absorption.
Materials:
-
AZD4017
-
Oil phase (e.g., Capryol 90, Labrafac lipophile WL 1349)
-
Surfactant (e.g., Cremophor EL, Labrasol)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screen for suitable excipients by determining the solubility of AZD4017 in various oils, surfactants, and co-surfactants.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select a formulation from the self-emulsifying region. For example, a common starting point is a ratio of 30% oil, 40% surfactant, and 30% co-surfactant.
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to approximately 40°C to facilitate mixing.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.
-
Add the required amount of AZD4017 to the blank SEDDS formulation and mix until the drug is completely dissolved. Gentle heating may be required.
-
To test the self-emulsifying properties, add a small amount of the SEDDS formulation to water and observe the formation of a fine emulsion.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine and compare the oral bioavailability of different AZD4017 formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
AZD4017 formulations (e.g., aqueous suspension, ASD, SEDDS)
-
Intravenous formulation of AZD4017 (for determining absolute bioavailability)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups (e.g., n=5 per group) for each formulation to be tested, plus one group for IV administration.
-
Administer the respective AZD4017 formulation to each group via oral gavage at a specific dose (e.g., 10 mg/kg). Administer the IV formulation via the tail vein.
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of AZD4017 in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Signaling Pathway of 11β-HSD1
Caption: Mechanism of action of AZD4017 in inhibiting the conversion of cortisone to cortisol by 11β-HSD1.
Experimental Workflow for Improving Oral Bioavailability
Caption: A logical workflow for troubleshooting and improving the poor oral bioavailability of a drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in AZD 4017 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes with AZD4017. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD4017?
A1: AZD4017 is a selective and orally bioavailable inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is responsible for converting inactive cortisone to active cortisol, a glucocorticoid hormone. By inhibiting this enzyme, AZD4017 effectively reduces the local concentration of cortisol in tissues where 11β-HSD1 is highly expressed, such as the liver, adipose tissue, and skeletal muscle.[1]
Q2: What is the in vitro potency of AZD4017?
A2: AZD4017 is a potent inhibitor of human 11β-HSD1 with a reported IC50 of 7 nM.[2][3] It demonstrates high selectivity for 11β-HSD1 over other related enzymes like 11β-HSD2, 17β-HSD1, and 17β-HSD3 (all with IC50 > 30 μM).[2][3]
Q3: Is AZD4017 effective across different species?
A3: No, AZD4017 shows significant species-specific differences in potency. While highly potent against the human enzyme, it has markedly reduced activity in other species, with the exception of the cynomolgus monkey (IC50 = 0.029 μM).[2][3] This is a critical consideration for preclinical study design.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of 11β-HSD1 Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect dosage or administration | Verify the dose and route of administration based on established protocols. For in vivo studies, ensure proper formulation for oral gavage if applicable. | Consistent and dose-dependent inhibition of 11β-HSD1 activity. |
| Species-specific differences in potency | Confirm that the experimental model (cell line or animal) expresses a form of 11β-HSD1 that is sensitive to AZD4017.[2][3] | Activity should be observed in human-derived cells or in species where potency has been confirmed (e.g., cynomolgus monkey). |
| Degradation of the compound | Ensure proper storage of AZD4017 according to the manufacturer's instructions. Prepare fresh solutions for each experiment. | Restored inhibitory activity. |
| Variability in assay conditions | Standardize all assay parameters, including incubation time, temperature, substrate concentration (cortisone), and cofactor (NADPH) concentration. | Reduced well-to-well and experiment-to-experiment variability. |
Issue 2: Unexpected Off-Target Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentrations of AZD4017 | Perform a dose-response curve to determine the optimal concentration that provides maximal 11β-HSD1 inhibition with minimal off-target effects. | Identification of a therapeutic window with high specificity. |
| Interaction with other pathways | While AZD4017 is highly selective, consider potential interactions at high concentrations. A study noted weak hits against the angiotensin (AT2) and cholecystokinin (CCK2) receptors.[4] | Characterization of any potential off-target effects. |
| Increased 11-ketotestosterone levels | Inhibition of 11β-HSD1 by AZD4017 can lead to increased biosynthesis of the androgen 11-ketotestosterone (11KT).[5] This may lead to androgenic effects. | Consider measuring 11KT levels to assess this potential confounding factor. |
Issue 3: Discrepancies in Clinical Trial Outcomes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Patient population heterogeneity | Analyze subgroups within the patient population. For example, in a study on nonalcoholic fatty liver disease (NAFLD), AZD4017 showed a significant improvement in liver fat fraction in patients with both NASH and type 2 diabetes, but not in the overall NAFLD population.[6][7] | Identification of patient populations most likely to respond to treatment. |
| Placebo effect | Ensure the study is adequately powered and uses a robust double-blind, placebo-controlled design to minimize the impact of the placebo effect. | Clear differentiation between the effects of AZD4017 and placebo. |
| Variability in endpoint measurement | Standardize the methodology for all endpoint measurements. For instance, in studies of idiopathic intracranial hypertension, headache outcomes can be subjective and show high variability.[8] | Reduced variability and increased reliability of endpoint data. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of AZD4017
| Target | IC50 | Reference |
| Human 11β-HSD1 | 7 nM | [2][3] |
| Cynomolgus Monkey 11β-HSD1 | 29 nM | [2] |
| Human 11β-HSD2 | >30 µM | [2][3] |
| Human 17β-HSD1 | >30 µM | [2][3] |
| Human 17β-HSD3 | >30 µM | [2][3] |
Table 2: Summary of Key Clinical Trial Outcomes for AZD4017
| Indication | Key Finding | Quantitative Result | Reference |
| Idiopathic Intracranial Hypertension | Improved lipid profiles and increased lean muscle mass. | 1.8% increase in lean muscle mass (p<0.001).[9][10] | [9][10][11] |
| Nonalcoholic Steatohepatitis (NASH) with Type 2 Diabetes | Significant improvement in liver fat fraction. | Mean change in LFF: -1.087 (AZD4017) vs. 1.675 (placebo) (p=0.033).[6][7] | [6][7] |
| Type 2 Diabetes | Improved wound healing. | Wound diameter was 34% smaller at day 2 and 48% smaller after repeat wounding at day 30.[12] | [12][13] |
| Postmenopausal Osteopenia | No significant effect on bone turnover markers. | No significant difference in osteocalcin levels between treatment and placebo groups.[14] | [14] |
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Reagents: Human recombinant 11β-HSD1, cortisone (substrate), NADPH (cofactor), cortisol-d2 (tracer), anti-cortisol-cryptate (antibody).
-
Procedure: a. Prepare a serial dilution of AZD4017. b. In a 384-well plate, add the enzyme, NADPH, and AZD4017 or vehicle control. c. Initiate the reaction by adding cortisone. d. Incubate at 37°C for a specified time. e. Stop the reaction and add the HTRF reagents (cortisol-d2 and anti-cortisol-cryptate). f. Incubate in the dark to allow for signal development. g. Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of AZD4017 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Measurement of Urinary Cortisol/Cortisone Ratios
-
Sample Collection: Collect 24-hour urine samples from subjects.
-
Sample Preparation: a. Measure the total volume of the 24-hour urine collection. b. Aliquot a portion of the urine and store at -80°C until analysis. c. Thaw samples and centrifuge to remove any precipitate.
-
Analysis by LC-MS/MS: a. Perform solid-phase extraction to concentrate and purify the steroids from the urine matrix. b. Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify cortisol and cortisone levels.
-
Data Analysis: Calculate the ratio of urinary free cortisol to urinary free cortisone (UFF/UFE). A decrease in this ratio indicates inhibition of 11β-HSD1.
Visualizations
Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.
Caption: Generalized workflow for a randomized controlled trial of AZD4017.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Facebook [cancer.gov]
- 2. AZD 4017 | 11β-HSD | CAS 1024033-43-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
- 5. AZD-4017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
AZD4017 Clinical Trial Side Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effects of AZD4017 observed in clinical trials. The content is structured to address specific issues that may be encountered during experimentation, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of AZD4017 observed in clinical trials?
A: Across multiple Phase II clinical trials, AZD4017 has been generally well-tolerated. The incidence of adverse events in patients receiving AZD4017 has been found to be comparable to that in placebo groups.[1][2][3] Most reported side effects have been mild in nature.
Q2: Were any serious adverse events (SAEs) reported in clinical trials of AZD4017?
A: Serious adverse events have been reported in clinical trials for both the AZD4017 and placebo groups. However, these events were generally not considered to be related to the treatment. For instance, in a study involving postmenopausal women with osteopenia, one serious adverse event (a prolapsed disc) was reported in the AZD4017 group, while four SAEs were reported in the placebo group; none were attributed to the study drug.[2] In a trial for idiopathic intracranial hypertension (IIH), one serious adverse event was reported in the placebo group.[1][4]
Q3: What were the most common side effects reported in the Idiopathic Intracranial Hypertension (IIH) trial (NCT02017444)?
A: In the Phase II trial for Idiopathic Intracranial Hypertension, there were nine transient adverse events reported that were considered related to AZD4017, affecting six participants.[1][4] Notably, none of these were serious. Three of these events were non-clinically relevant fluctuations in serum cortisol.[1]
Q4: How were adverse events monitored in the AZD4017 clinical trials?
A: The monitoring of adverse events in AZD4017 clinical trials followed standard protocols for Phase II studies. This included regular collection of data on any untoward medical occurrences, regardless of their suspected relationship to the study drug.[5] In the trial for nonalcoholic steatohepatitis (NASH), the severity of adverse events was graded using the Common Terminology Criteria for Adverse Events (CTCAE).[6] Standard operating procedures for clinical trials typically involve identifying, evaluating, documenting, and reporting adverse events to the sponsor and regulatory authorities within specific timelines.[7][8] Serious adverse events require immediate reporting.[5]
Troubleshooting Guide
Issue: A participant in our study is experiencing an adverse event.
Troubleshooting Steps:
-
Assess and Document: Immediately assess the severity and nature of the event. Document all details meticulously in the participant's records and the case report form (CRF).
-
Determine Seriousness: Ascertain if the event meets the criteria for a Serious Adverse Event (SAE), which includes events that are life-threatening, require hospitalization, or result in significant disability.
-
Report to Sponsor: For any SAE, immediately notify the study sponsor, typically within 24 hours of becoming aware of the event.[5]
-
Follow Protocol: Adhere to the specific reporting procedures outlined in your study protocol for both serious and non-serious adverse events.
Quantitative Data Summary
The following table summarizes the reported adverse events in the AZD4017 Phase II clinical trial for Idiopathic Intracranial Hypertension (NCT02017444).
| Adverse Event Category | AZD4017 (N=17) | Placebo (N=14) |
| Total Adverse Events | 9 | Not Specified |
| Serious Adverse Events | 0 | 1 |
| Drug-Related Adverse Events | ||
| Fluctuations in serum cortisol | 3 | 0 |
Note: This table is based on the available data from the IIH trial publication. The total number of adverse events in the placebo group was not specified in the referenced source.
Experimental Protocols
Protocol for Monitoring Adverse Events in a Typical Phase II Clinical Trial:
-
Participant Screening and Baseline Assessment: Before the first administration of the investigational product, a thorough baseline assessment is conducted. This includes a review of the participant's medical history and current health status to identify any pre-existing conditions.
-
Ongoing Monitoring: At each study visit, investigators actively query participants for any new or worsening symptoms using non-leading questions. Physical examinations and vital sign measurements are also performed.
-
Laboratory Safety Tests: A panel of safety blood tests is conducted at regular intervals as defined in the study protocol. This typically includes assessments of hematology, clinical chemistry (including liver and kidney function), and urinalysis.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All observed or participant-reported adverse events are recorded in the source documents and the electronic Case Report Form (eCRF). Each AE is assessed for its seriousness, severity, and potential relationship to the investigational drug. SAEs are required to be reported to the study sponsor and relevant regulatory authorities within strict timelines.
-
Data and Safety Monitoring Board (DSMB): An independent DSMB may be established to periodically review the safety data to ensure the ongoing safety of the trial participants.
Visualizations
Signaling Pathway of AZD4017
AZD4017 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, AZD4017 reduces the local concentration of cortisol in tissues where the enzyme is expressed, such as the liver and adipose tissue.
Caption: Mechanism of action of AZD4017.
Experimental Workflow for Adverse Event Monitoring
The following diagram illustrates a typical workflow for monitoring and reporting adverse events during a clinical trial.
Caption: Clinical trial adverse event monitoring workflow.
References
- 1. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety Monitoring Requirements in Phase 2 Trials – Clinical Research Made Simple [clinicalstudies.in]
- 6. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrps.org [ccrps.org]
- 8. research.refined.site [research.refined.site]
AZD4017 Technical Support Center: Controlling for Confounding Variables
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and controlling for confounding variables when designing and executing experiments with AZD4017, a potent and selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor. Adherence to rigorous experimental design and statistical analysis is critical for obtaining valid and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD4017 and its selectivity profile?
A1: AZD4017 is a potent, selective, and orally bioavailable inhibitor of the 11β-HSD1 enzyme.[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with numerous metabolic effects.[3] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skin.[3][4]
AZD4017 exhibits high selectivity for 11β-HSD1. In vitro studies have shown significantly lower potency against related enzymes, including 11β-HSD2, 17β-HSD1, and 17β-HSD3 (all IC50 > 30 μM).[5] It also shows no significant activity at the glucocorticoid and mineralocorticoid receptors.[5]
Q2: Are there any known off-target effects of AZD4017 that could act as confounders?
A2: While generally highly selective, screening against a broad panel of receptors and enzymes identified weak interactions with the angiotensin (AT2) receptor and the cholecystokinin (CCK2) receptor.[5] Additionally, studies have shown that treatment with AZD4017 can lead to increased levels of circulating androgens.[6][7] This is a critical consideration, as alterations in androgen levels can independently influence metabolic and cellular processes, thereby confounding the interpretation of results attributed solely to 11β-HSD1 inhibition.
Q3: What are the key confounding variables to consider in preclinical and clinical studies with AZD4017?
A3: Confounding variables can arise from various sources. It is crucial to identify and control for these to ensure that the observed effects are directly attributable to AZD4017's inhibition of 11β-HSD1.
| Category | Potential Confounding Variables | Rationale |
| Baseline Characteristics | Age, sex, body mass index (BMI), genetic background (in preclinical models). | These factors can influence metabolic rate, hormone levels, and drug metabolism, potentially masking or exaggerating the effects of AZD4017. |
| Co-morbidities | Pre-existing conditions such as type 2 diabetes, cardiovascular disease, or liver and kidney dysfunction.[4] | These conditions can independently affect the endpoints being studied (e.g., glucose metabolism, lipid profiles) and may alter the pharmacokinetics or pharmacodynamics of AZD4017. |
| Concomitant Medications | Use of other drugs that may affect metabolism, inflammation, or hormonal pathways (e.g., statins, anti-inflammatory drugs, hormonal contraceptives).[4] | Co-administered drugs can interact with AZD4017 or independently affect the outcomes of interest, leading to confounding by co-medication.[8] |
| Lifestyle and Environmental Factors | Diet, exercise, alcohol consumption, and smoking status. | These factors have a significant impact on metabolic and cardiovascular health and can introduce variability that obscures the true effect of the drug. |
| Hormonal Status | Baseline levels of cortisol, cortisone, and sex hormones (e.g., testosterone, DHEAS). | AZD4017's mechanism of action is directly related to glucocorticoid metabolism, and it has been shown to affect androgen levels. Therefore, baseline hormonal status is a critical potential confounder. |
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in in vitro experiments.
Possible Cause: Off-target effects or lack of appropriate controls.
Troubleshooting Steps:
-
Confirm Target Engagement: In parallel with your experimental system, perform an assay to confirm that AZD4017 is inhibiting 11β-HSD1 activity at the concentrations used. This can be done by measuring the conversion of cortisone to cortisol.
-
Control for Off-Target Effects:
-
Include a "negative control" compound that is structurally similar to AZD4017 but inactive against 11β-HSD1.
-
If studying pathways potentially modulated by AT2 or CCK2 receptors, consider using specific antagonists for these receptors in control experiments to delineate any contributions from these off-target interactions.
-
-
Validate Cell Lines/Primary Cells: Ensure that the cell lines or primary cells used express functional 11β-HSD1.
Issue 2: High variability in animal studies.
Possible Cause: Inadequate control of experimental conditions and subject characteristics.
Troubleshooting Steps:
-
Randomization and Blinding: Implement robust randomization procedures to allocate animals to treatment and control groups. The investigator assessing the outcomes should be blinded to the treatment allocation to minimize bias.[9]
-
Control for Environmental Factors: House all animals under identical conditions (e.g., light-dark cycle, temperature, humidity) and provide the same diet and water ad libitum.
-
Acclimatization Period: Allow for a sufficient acclimatization period before the start of the experiment to reduce stress-related physiological changes.
-
Species Selection: Be aware that AZD4017 has reduced activity in some species.[5] Ensure the chosen animal model is appropriate for studying the effects of this specific inhibitor.
Issue 3: Difficulty interpreting clinical trial data due to potential confounding.
Possible Cause: Inadequate control for patient-related factors.
Troubleshooting Steps:
-
Stratification at Baseline: In your statistical analysis plan, pre-specify subgroup analyses based on key baseline characteristics (e.g., sex, presence of co-morbidities) to assess for potential effect modification.
-
Statistical Adjustment: Utilize multivariate statistical models, such as Analysis of Covariance (ANCOVA), to adjust for baseline differences in continuous variables (e.g., BMI, baseline lipid levels) between treatment and placebo groups.[10] For categorical variables, logistic regression can be employed.
-
Strict Inclusion/Exclusion Criteria: Design the study with clear and specific inclusion and exclusion criteria to create a more homogenous study population and minimize the impact of known confounders.[4] For example, excluding patients on medications known to interfere with the endpoints of interest.
-
Washout Period: For patients who are on medications that could confound the results, a sufficient washout period should be implemented before the start of the trial.
Experimental Protocols
Protocol 1: Assessment of 11β-HSD1 Inhibition in Human Adipocytes
-
Cell Culture: Culture primary human adipocytes according to standard protocols.
-
Treatment: Pre-incubate adipocytes with varying concentrations of AZD4017 or vehicle control for 1 hour.
-
Substrate Addition: Add cortisone to the culture medium at a final concentration of 1 µM.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the culture supernatant.
-
Analysis: Measure cortisol and cortisone concentrations in the supernatant using a validated method such as LC-MS/MS.
-
Data Interpretation: Calculate the percent inhibition of cortisone to cortisol conversion at each AZD4017 concentration to determine the IC50.
Protocol 2: Controlling for Confounding in a Preclinical Study of Metabolic Effects
-
Animal Model: Use a relevant animal model (e.g., diet-induced obese mice).
-
Randomization: Randomly assign animals to receive vehicle control or AZD4017. Ensure balanced distribution of body weight and baseline glucose levels across groups.
-
Treatment Administration: Administer AZD4017 or vehicle daily via oral gavage for the duration of the study.
-
Monitoring: Monitor body weight, food intake, and water intake regularly.
-
Outcome Assessment: At the end of the study, measure key metabolic parameters such as fasting glucose, insulin, lipid profiles, and body composition.
-
Statistical Analysis: Use ANCOVA to compare the treatment groups, with baseline body weight and the specific baseline value of the outcome variable as covariates.
Data Presentation
Table 1: Selectivity Profile of AZD4017
| Enzyme/Receptor | IC50 (µM) | Reference |
| 11β-HSD1 | 0.007 | [5] |
| 11β-HSD2 | >30 | [5] |
| 17β-HSD1 | >30 | [5] |
| 17β-HSD3 | >30 | [5] |
| Glucocorticoid Receptor | No measurable activity | [5] |
| Mineralocorticoid Receptor | No measurable activity | [5] |
| Angiotensin (AT2) Receptor | Weak hit | [5] |
| Cholecystokinin (CCK2) Receptor | Weak hit | [5] |
Table 2: Example of Baseline Characteristics from a Clinical Trial
| Characteristic | AZD4017 Group (n=X) | Placebo Group (n=Y) | p-value |
| Age (years), mean (SD) | 55.2 (8.1) | 54.9 (7.9) | 0.85 |
| Sex (% female) | 60% | 58% | 0.79 |
| BMI ( kg/m ²), mean (SD) | 31.5 (4.2) | 31.8 (4.5) | 0.68 |
| HbA1c (%), mean (SD) | 7.2 (0.8) | 7.3 (0.9) | 0.55 |
| Systolic BP (mmHg), mean (SD) | 135 (12) | 136 (13) | 0.62 |
Visualizations
Caption: Mechanism of action of AZD4017 in inhibiting the conversion of cortisone to cortisol.
Caption: Workflow for a randomized controlled trial controlling for confounding variables.
References
- 1. Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
- 6. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for controlling complex confounding effects in the detection of adverse drug reactions using electronic health records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AZD4017 and Other 11β-HSD1 Inhibitors for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of AZD4017 against other notable 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The following sections detail the performance of these compounds, supported by experimental data, to inform research and development decisions.
11β-HSD1 is a key enzyme in the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in a range of metabolic disorders. Inhibition of this enzyme is a promising therapeutic strategy for conditions such as type 2 diabetes, obesity, and metabolic syndrome. This guide focuses on AZD4017, a potent and selective 11β-HSD1 inhibitor, and compares its profile with other inhibitors that have been investigated in clinical and preclinical settings.
Mechanism of Action of 11β-HSD1 Inhibitors
11β-HSD1 inhibitors act by blocking the enzymatic activity of 11β-HSD1, thereby reducing the intracellular concentration of active cortisol in key metabolic tissues like the liver and adipose tissue.[1] This targeted reduction in glucocorticoid activity is expected to ameliorate the pathophysiological effects of excess cortisol, such as insulin resistance and dyslipidemia.
Below is a diagram illustrating the signaling pathway of 11β-HSD1 and the point of intervention for inhibitors like AZD4017.
Caption: Signaling pathway of 11β-HSD1 and mechanism of action for its inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data for AZD4017 and other selected 11β-HSD1 inhibitors, focusing on in vitro potency, selectivity, pharmacokinetic properties, and clinical trial outcomes.
Table 1: In Vitro Potency and Selectivity of 11β-HSD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |
| AZD4017 | Human 11β-HSD1 | 7 | >2000-fold | [2] |
| INCB13739 | Human 11β-HSD1 | - | High selectivity | [3] |
| MK-0916 | Human 11β-HSD1 | 5 | - | [4] |
| Carbenoxolone | Human 11β-HSD1 & 2 | - | Non-selective | [5] |
| BMS-816336 | Human 11β-HSD1 | 3.0 | - | [6] |
| AZD8329 | Human 11β-HSD1 | 9 | Excellent selectivity vs 11β-HSD2 | [6] |
| BVT 2733 | Mouse 11β-HSD1 | 96 | Potently against mouse enzyme over human | [7] |
| Emodin | Human 11β-HSD1 | 186 | - | [7] |
| BMS-823778 hydrochloride | Human 11β-HSD1 | 2.3 | - | [8] |
Note: A lower IC50 value indicates higher potency. Selectivity is crucial to avoid off-target effects, particularly the inhibition of 11β-HSD2, which can lead to mineralocorticoid excess.
Table 2: Pharmacokinetic Properties of 11β-HSD1 Inhibitors
| Inhibitor | Key Pharmacokinetic Parameters | Reference |
| AZD4017 | Orally bioavailable. Favorable pharmacokinetic properties.[1][9] | [1][9] |
| INCB13739 | Good pharmacokinetic/pharmacodynamic properties with prolonged pharmacodynamic activity. | [3] |
| MK-0916 | Rapidly absorbed (Tmax: 1.1-1.8 h). Exposure increases approximately in proportion to dose. | [6][10] |
| Carbenoxolone | Absorbed from the GI tract, highly bound to plasma proteins, and mainly excreted in feces via bile. | [11][12] |
Table 3: Summary of Clinical Trial Outcomes for 11β-HSD1 Inhibitors
| Inhibitor | Indication | Key Findings | Reference |
| AZD4017 | Idiopathic Intracranial Hypertension | Showed a trend towards reducing intracranial pressure, improved lipid profiles (decreased total cholesterol, increased HDL), and increased lean muscle mass.[13] | [13] |
| Type 2 Diabetes Mellitus | Improved wound healing and skin integrity.[14] Did not significantly improve liver fat fraction (LFF) overall, but a significant improvement was observed in patients with NASH and T2D.[15] | [14][15] | |
| INCB13739 | Type 2 Diabetes Mellitus | Significant reductions in HbA1c, fasting plasma glucose, and HOMA-IR.[16] Also showed dose-dependent weight loss and improvement in lipid profiles.[3][16] | [3][16] |
| MK-0916 | Type 2 Diabetes Mellitus & Metabolic Syndrome | Modest but significant reduction in A1C. No significant effect on fasting plasma glucose.[17] Modest dose-dependent decreases in blood pressure and body weight.[4][17] | [4][17] |
| Carbenoxolone | Healthy Volunteers | Demonstrated in vivo inhibition of 11β-HSD1, leading to decreased cortisol generation. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro 11β-HSD1 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of a compound against 11β-HSD1.
Caption: A typical workflow for an in vitro 11β-HSD1 inhibition assay.
Detailed Steps:
-
Enzyme Preparation: A source of 11β-HSD1 enzyme is required, which can be human liver microsomes or a recombinant form of the enzyme.
-
Compound Preparation: The test inhibitor (e.g., AZD4017) is serially diluted to a range of concentrations.
-
Reaction Mixture: The reaction is initiated by adding the enzyme preparation to a buffer containing the substrate (cortisone) and the cofactor (NADPH). The test compound at various concentrations is included in the reaction mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a specific period to allow for the enzymatic conversion of cortisone to cortisol.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile) or by placing the reaction plate on ice.
-
Detection and Quantification: The amount of cortisol produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a scintillation proximity assay (SPA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Clinical Trial Protocol for Idiopathic Intracranial Hypertension (AZD4017)
This section provides a summary of the methodology used in the clinical trial of AZD4017 for Idiopathic Intracranial Hypertension.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled phase II trial.
-
Participants: Women aged 18-55 years with active idiopathic intracranial hypertension.
-
Intervention: Participants received 400 mg of oral AZD4017 twice daily or a matching placebo for 12 weeks.
-
Primary Outcome: The primary clinical outcome was the difference in intracranial pressure, as measured by lumbar puncture, between the AZD4017 and placebo groups at 12 weeks.
-
Secondary Outcomes: These included assessments of IIH symptoms, visual function, papilledema, and headache-associated disability.
-
Pharmacodynamic Assessments: In vivo inhibition of 11β-HSD1 was evaluated.
Caption: Workflow of the AZD4017 clinical trial for Idiopathic Intracranial Hypertension.
Conclusion
AZD4017 has demonstrated potent and selective inhibition of 11β-HSD1 in vitro and has shown promising results in clinical trials for specific indications like idiopathic intracranial hypertension and improving wound healing in type 2 diabetes. Its favorable pharmacokinetic profile makes it a valuable tool for research in this area.
When compared to other 11β-HSD1 inhibitors, the choice of compound will depend on the specific research question. For instance, INCB13739 has shown robust effects on glycemic control in type 2 diabetes, while MK-0916 has demonstrated modest effects on blood pressure and body weight. Carbenoxolone, being non-selective, serves as a useful tool for initial in vitro and in vivo studies but its clinical utility is limited by off-target effects.
The data presented in this guide provides a foundation for researchers to compare the performance of AZD4017 with its alternatives and to design future experiments to further elucidate the therapeutic potential of 11β-HSD1 inhibition.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 6. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, Safety, and Pharmacokinetics of Sugammadex (MK-8616) for Reversal of Neuromuscular Blockade in Pediatric Participants Aged Birth to <2 Years (MK-8616-169) [ctv.veeva.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. Carbenoxolone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of AZD 4017 and carbenoxolone
An Objective Comparison of AZD4017 and Carbenoxolone for 11β-HSD1 Inhibition
This guide provides a detailed comparison of AZD4017 and carbenoxolone, two inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, selectivity, and mechanisms of action supported by experimental data.
Introduction to 11β-HSD1 Inhibitors
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the conversion of inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues like the liver, adipose tissue, and skeletal muscle[1][2]. Dysregulation of 11β-HSD1 is implicated in various metabolic disorders, making it a significant therapeutic target[3][4]. AZD4017 is a potent and highly selective 11β-HSD1 inhibitor developed for targeted therapy[5]. Carbenoxolone, a derivative of glycyrrhetinic acid found in licorice root, is an older, non-selective inhibitor of both 11β-HSD1 and its isoform, 11β-HSD2[2][6]. This comparison guide will dissect the key differences in their efficacy and pharmacological profiles.
Mechanism of Action: A Tale of Two Inhibitors
Both AZD4017 and carbenoxolone function by inhibiting the 11β-HSD1 enzyme, which prevents the regeneration of active cortisol from cortisone[1][6]. However, their selectivity profiles are starkly different.
-
AZD4017 is a selective, reversible, and orally bioavailable inhibitor that specifically targets 11β-HSD1.[1][5] This selectivity is crucial as it avoids the inhibition of 11β-HSD2, an isoform that plays a vital role in protecting the mineralocorticoid receptor in the kidneys from being activated by cortisol.[7]
-
Carbenoxolone is a non-selective inhibitor, blocking not only 11β-HSD1 but also 11β-HSD2.[2][8] The inhibition of 11β-HSD2 leads to cortisol-mediated activation of the mineralocorticoid receptor, causing side effects such as sodium retention, hypertension, and hypokalemia.[9][10] Carbenoxolone has also been shown to block gap junctions, an action unrelated to its 11β-HSD activity.[6][11]
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the quantitative data on the potency, selectivity, and clinical effects of AZD4017 and carbenoxolone.
| Parameter | AZD4017 | Carbenoxolone | Citation |
| Potency (IC50) | |||
| 11β-HSD1 | 7 nM (human) | Not specified in provided texts | [5] |
| Adipose Tissue 11β-HSD1 | 2 nM (human) | Not specified in provided texts | [5] |
| Selectivity | |||
| 11β-HSD2 | >30 µM (>2000x selective) | Non-selective inhibitor | [2][5][7] |
| 17β-HSD1, 17β-HSD3 | >30 µM | Not specified in provided texts | [5] |
| Clinical Efficacy & Biomarkers | |||
| Systemic 11β-HSD1 Inhibition | >90% inhibition confirmed by urinary steroid ratio | Effective liver inhibition, but systemic effect is complicated by 11β-HSD2 inhibition | [2][12] |
| Hepatic Cortisone Conversion | Blocked 100% of 13C cortisone to 13C cortisol conversion | Reduces hepatic glucose production | [10][13] |
| Lipid Profile | Significant reduction in total cholesterol | Reduced total cholesterol in healthy subjects | [3][10][13] |
| Glucose Metabolism | No significant change in insulin sensitivity in one study | Reduced glycogenolysis in diabetic patients | [10][13] |
| Liver Fat | Significantly improved liver steatosis in NASH patients with T2D | Not specified in provided texts | [13] |
| Wound Healing | 34% smaller wound diameter at day 2 in T2D patients | Not specified in provided texts | [14] |
| Bone Metabolism | No effect on bone formation markers | ~10% decrease in bone resorption markers (short-term study) | [7][15] |
| Adverse Effects | Minimal adverse events, comparable to placebo | Hypertension, hypokalemia, sodium/water retention | [10][14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols used to evaluate these inhibitors.
In Vitro Enzyme Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50), a recombinant human 11β-HSD1 enzyme is used. The assay measures the enzyme's ability to convert a substrate (e.g., cortisone) to a product (cortisol) in the presence of a co-factor (NADPH).
-
Incubation: The enzyme is incubated with varying concentrations of the inhibitor (AZD4017 or carbenoxolone).
-
Reaction Initiation: The substrate and co-factor are added to start the enzymatic reaction.
-
Quantification: The rate of cortisol production is measured, typically using methods like scintillation proximity assay or mass spectrometry.
-
Analysis: The inhibitor concentration that causes a 50% reduction in enzyme activity is determined as the IC50 value. Selectivity is assessed by performing similar assays with other enzymes like 11β-HSD2.[5][7]
Assessment of Systemic 11β-HSD1 Activity in Humans
This protocol is used in clinical trials to measure the in vivo effect of the inhibitor on whole-body 11β-HSD1 activity.
-
Sample Collection: 24-hour urine samples are collected from participants at baseline and after treatment.
-
Metabolite Extraction: Steroid metabolites are extracted from the urine.
-
Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to quantify the levels of cortisol metabolites (tetrahydrocortisol, THF; allo-tetrahydrocortisol, 5α-THF) and cortisone metabolites (tetrahydrocortisone, THE).
-
Ratio Calculation: The urinary (THF + 5α-THF)/THE ratio is calculated. A significant decrease in this ratio after treatment indicates successful inhibition of systemic 11β-HSD1 activity.[7][12][15]
Randomized Controlled Clinical Trial (Phase II)
This describes the general design of clinical studies evaluating the efficacy of AZD4017.
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: A specific patient population is recruited (e.g., adults with Type 2 Diabetes, NAFLD, or postmenopausal osteopenia).[12][13][14]
-
Intervention: Participants are randomly assigned to receive either the active drug (e.g., 400 mg AZD4017 twice daily) or a matching placebo for a defined period (e.g., 12 weeks).[12][13]
-
Outcome Measures: Primary and secondary endpoints are measured at baseline and at the end of the treatment period. These can include changes in liver fat fraction, systemic 11β-HSD1 activity, wound healing rates, or bone turnover markers.[12][13][14]
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Conclusion
The comparison between AZD4017 and carbenoxolone highlights the evolution of 11β-HSD1 inhibitor development. Carbenoxolone, while demonstrating some metabolic benefits such as reduced hepatic glucose production, is hampered by its non-selective nature. Its inhibition of 11β-HSD2 leads to significant mineralocorticoid-related side effects, limiting its therapeutic utility.[10][16]
In contrast, AZD4017 is a potent and highly selective 11β-HSD1 inhibitor.[5] Clinical data demonstrates its ability to robustly inhibit its target in vivo and shows therapeutic potential in specific contexts, such as improving liver steatosis in NASH patients with T2D and enhancing wound healing.[13][14] While some trials did not meet all primary endpoints, such as improving insulin sensitivity or bone formation, AZD4017's targeted mechanism and favorable safety profile make it a much more refined therapeutic candidate.[12][13] For researchers and drug developers, the journey from the broad-spectrum effects of carbenoxolone to the targeted action of AZD4017 exemplifies the importance of selectivity in modern drug design.
References
- 1. Facebook [cancer.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 10. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZD 4017 and Standard-of-Care Metabolic Disorder Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of AZD 4017, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with current standard-of-care treatments for several metabolic disorders. The information is compiled from publicly available clinical trial data and research literature to facilitate an objective evaluation of their respective performance profiles.
Mechanism of Action: this compound
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with significant effects on metabolism. By inhibiting 11β-HSD1, this compound aims to reduce local cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and brain, without altering systemic cortisol levels. This targeted action is being investigated for its therapeutic potential in a range of metabolic and neurological conditions.
Below is a diagram illustrating the signaling pathway of 11β-HSD1 and the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Comparison in Idiopathic Intracranial Hypertension (IIH)
Idiopathic Intracranial Hypertension (IIH) is a condition characterized by elevated intracranial pressure (ICP) of unknown cause, primarily affecting obese women of childbearing age. The standard-of-care treatment is weight loss and the carbonic anhydrase inhibitor, acetazolamide.
Quantitative Data Comparison: this compound vs. Acetazolamide for IIH
| Parameter | This compound | Acetazolamide | Placebo |
| Trial | IIH:DT (NCT02017444)[2][3][4][5][6] | IIHTT (NCT01003639)[7][8][9][10] | IIH:DT / IIHTT |
| Dosage | 400 mg twice daily | Up to 4 g daily (maximally tolerated) | Matched to active drug |
| Treatment Duration | 12 weeks | 6 months | 12 weeks / 6 months |
| Change in ICP | -4.3 cmH₂O (p=0.009 from baseline) | Statistically significant reduction vs. placebo (p=0.002) | -0.3 cmH₂O (p=0.8 from baseline) |
| Change in Visual Field (Perimetric Mean Deviation) | 2.7 dB improvement (p=0.04 from baseline) | 1.43 dB improvement | 0.3 dB improvement (p=1.0 from baseline) / 0.71 dB improvement |
Experimental Protocols
This compound in IIH (IIH:DT Trial) [2][3][4][5][6]
-
Study Design: A single-center, phase II, double-blind, randomized, placebo-controlled trial.
-
Participants: 31 female patients aged 18-55 with active IIH (ICP >25 cmH₂O and papilledema).
-
Intervention: Participants were randomized (1:1) to receive either 400 mg of this compound or a matching placebo twice daily for 12 weeks.
-
Primary Outcome: Change in intracranial pressure from baseline to 12 weeks, measured by lumbar puncture.
-
Secondary Outcomes: Included changes in IIH symptoms, visual function, papilledema, and headache measures.
Acetazolamide in IIH (IIHTT) [7][8][9][10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 165 patients with IIH and mild visual loss.
-
Intervention: Participants were randomized to receive either acetazolamide (maximally tolerated dose up to 4 g/day ) or placebo, in addition to a low-sodium, weight-reduction diet.
-
Primary Outcome: Improvement in visual field function (perimetric mean deviation) at 6 months.
-
Secondary Outcomes: Included changes in papilledema grade, quality of life, headache disability, and weight.
Comparison in Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
NAFLD is a condition characterized by excess fat accumulation in the liver, which can progress to NASH, an inflammatory form of the disease that can lead to cirrhosis and liver failure. Lifestyle modification is the cornerstone of management, with pioglitazone, a thiazolidinedione, being one of the few pharmacological agents showing some efficacy.
Quantitative Data Comparison: this compound vs. Pioglitazone for NAFLD/NASH
| Parameter | This compound | Pioglitazone | Placebo |
| Trial | Phase II NAFLD/NASH Trial (NCT02605616)[11][12][13][14] | PIVENS Trial (NCT00063622)[15] / Other RCTs[16][17][18][19] | Phase II NAFLD/NASH Trial / PIVENS Trial |
| Dosage | 800 mg daily (in two divided doses) | 30 mg daily | Matched to active drug |
| Treatment Duration | 12 weeks | 96 weeks | 12 weeks / 96 weeks |
| Change in Liver Fat Fraction (in patients with NASH and T2D) | -1.087% (p=0.033 vs. placebo) | Significant reductions in liver fat content | +1.675% |
| Improvement in Liver Histology (NASH resolution) | Not a primary endpoint in the 12-week study | Significantly higher rates of NASH resolution vs. placebo | Varies by study |
| Improvement in Liver Fibrosis | No significant change | May improve fibrosis[19] | No significant change |
Experimental Protocols
This compound in NAFLD/NASH (Phase II Trial) [11][12][13][14]
-
Study Design: A randomized, double-blind, placebo-controlled, phase II study.
-
Participants: 93 patients with NAFLD or NASH, with or without type 2 diabetes.
-
Intervention: Participants were randomized (1:1) to receive either 800 mg of this compound daily (in two divided doses) or a matching placebo for 12 weeks.
-
Primary Outcomes: Between-group differences in the mean change from baseline to week 12 in liver fat fraction (LFF) and the conversion of ¹³C cortisone to ¹³C cortisol in the liver.
-
Secondary Outcomes: Changes in liver enzymes, liver fibrosis, body weight, and insulin sensitivity.
Pioglitazone in NASH (PIVENS Trial) [15]
-
Study Design: A randomized, multicenter, double-masked, placebo-controlled trial.
-
Participants: 247 non-diabetic patients with biopsy-proven NASH.
-
Intervention: Participants were randomized to receive either 30 mg of pioglitazone daily, 800 IU of vitamin E daily, or a placebo for 96 weeks.
-
Primary Outcome: Improvement in hepatic histology (a composite of steatosis, lobular inflammation, and hepatocyte ballooning) without worsening of fibrosis.
Comparison in Type 2 Diabetes (T2D)
Quantitative Data Comparison: this compound vs. Metformin for T2D
| Parameter | This compound | Metformin | Placebo |
| Trial | Pilot study in T2D with focus on wound healing[20][21] | Various dose-response and efficacy trials[22][23][24] | Matched to active drug |
| Dosage | 400 mg twice daily | 500 mg to 2500 mg daily | Matched to active drug |
| Treatment Duration | 35 days | 14 weeks to 6 months in cited studies | Varies by study |
| Change in HbA1c | Not reported as a primary outcome in the wound healing study | -0.6% to -2.0% reduction (dose-dependent)[22] | Minimal change |
| Change in Fasting Plasma Glucose | Not reported as a primary outcome in the wound healing study | -19 to -84 mg/dL reduction (dose-dependent)[22] | Minimal change |
| Effect on Body Weight | Not a primary outcome, but other 11β-HSD1 inhibitors have shown modest weight reduction | Generally weight neutral or associated with modest weight loss[24] | Varies by study |
Experimental Protocols
This compound in T2D (Wound Healing Study) [20][21]
-
Study Design: An investigator-initiated, double-blind, randomized, placebo-controlled, parallel-group phase 2b pilot trial.
-
Participants: 28 adults with type 2 diabetes without foot ulcers.
-
Intervention: Participants received 400 mg of oral this compound or placebo twice daily for 35 days.
-
Primary Outcome: Change in 24-hour ex vivo skin 11β-HSD1 activity.
-
Secondary Outcomes: Included measures of wound healing and skin integrity.
Metformin in T2D (Dose-Response Trial) [22]
-
Study Design: A 14-week, multicenter, double-blind, dose-response study.
-
Participants: 451 patients with type II diabetes mellitus.
-
Intervention: After a placebo washout, patients were randomized to receive placebo or metformin at doses of 500, 1000, 1500, 2000, or 2500 mg daily for 11 weeks.
-
Primary Outcomes: Changes in fasting plasma glucose and HbA1c.
Experimental Workflow Diagrams
Below are diagrams illustrating the typical workflows for the clinical trials discussed.
Caption: Typical workflow for an IIH clinical trial.
Caption: General workflow for a NAFLD/NASH clinical trial.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The Idiopathic Intracranial Hypertension Treatment Trial: A Review of the Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetazolamide for Idiopathic Intracranial Hypertension: An Up-to-Date Review in 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. neurologytoday.aan.com [neurologytoday.aan.com]
- 11. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Pioglitazone versus vitamin E versus placebo for the treatment of non-diabetic patients with non-alcoholic steatohepatitis: PIVENS trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. medscape.com [medscape.com]
- 19. Meta-analysis: pioglitazone improves liver histology and fibrosis in patients with non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 22. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy of metformin on glycemic control and weight in drug-naive type 2 diabetes mellitus patients: A systematic review and meta-analysis of placebo-controlled randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metformin - Wikipedia [en.wikipedia.org]
Validating the selectivity of AZD 4017 for 11β-HSD1 over 11β-HSD2
This guide provides a detailed comparison of AZD4017's inhibitory activity on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) versus type 2 (11β-HSD2), supported by experimental data and methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to 11β-HSD Isozymes and AZD4017
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of glucocorticoid activity at the tissue level.[1] They interconvert the active glucocorticoid, cortisol, and its inactive form, cortisone.[2]
-
11β-HSD1: This enzyme primarily functions as a reductase, converting cortisone to active cortisol, thereby amplifying glucocorticoid action within cells.[3][4] It is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[4][5] Overactivity of 11β-HSD1 is implicated in metabolic diseases like obesity and insulin resistance.[2]
-
11β-HSD2: In contrast, 11β-HSD2 acts exclusively as a dehydrogenase, inactivating cortisol by converting it to cortisone.[2] Its expression is concentrated in mineralocorticoid-sensitive tissues, such as the kidneys and colon.[6] The primary role of 11β-HSD2 is to protect the mineralocorticoid receptor from being illicitly activated by cortisol.[2][6]
Given these distinct roles, selective inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders, as it can reduce local cortisol levels in target tissues without disrupting the essential protective function of 11β-HSD2.[2] AZD4017 is a potent, orally bioavailable, and selective inhibitor developed to target 11β-HSD1.[5][7]
Quantitative Analysis of Selectivity
The selectivity of AZD4017 is demonstrated by the significant difference in its half-maximal inhibitory concentration (IC50) against 11β-HSD1 compared to 11β-HSD2 and other related enzymes. The data clearly indicates a high affinity for 11β-HSD1.
| Target Enzyme | Inhibitor | IC50 Value (µM) | Selectivity over 11β-HSD2 |
| Human 11β-HSD1 | AZD4017 | 0.007 [7][8] | >4285-fold |
| Human 11β-HSD2 | AZD4017 | >30[7][8] | - |
| Human 17β-HSD1 | AZD4017 | >30[8][9] | - |
| Human 17β-HSD3 | AZD4017 | >30[8][9] | - |
| Human 11β-HSD1 (in isolated adipocytes) | AZD4017 | 0.002[7] | - |
Table 1: Comparative IC50 values of AZD4017 against 11β-HSD isozymes and other hydroxysteroid dehydrogenases.
As shown, AZD4017 is over 2000 to 4000 times more selective for 11β-HSD1 than for 11β-HSD2, demonstrating its high specificity.[10][11]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the metabolic pathway of corticosteroids and the specific point of intervention for AZD4017.
Caption: AZD4017 selectively inhibits 11β-HSD1, blocking cortisol regeneration.
Experimental Protocols for Determining Selectivity
The high selectivity of AZD4017 for 11β-HSD1 has been validated through a combination of in vitro and in vivo experimental methods.
In Vitro Assays
-
Objective: To determine the direct inhibitory effect of a compound on enzyme activity.
-
Methodology:
-
Enzyme Source: Assays commonly use preparations that selectively express the target enzyme. This can include human liver microsomes for 11β-HSD1 or human kidney cortex microsomes for 11β-HSD2.[6] Alternatively, cell lines (e.g., Chinese Hamster Ovary cells) are transfected to express recombinant human 11β-HSD1 or 11β-HSD2.[6]
-
Incubation: The enzyme preparation is incubated with a specific substrate (e.g., cortisone for 11β-HSD1, cortisol for 11β-HSD2) and the necessary cofactor (NADPH for 11β-HSD1 reductase activity, NAD+ for 11β-HSD2 dehydrogenase activity).[2]
-
Inhibition Analysis: Various concentrations of the test inhibitor (AZD4017) are added to the reaction to determine the concentration required to inhibit 50% of the enzyme's activity (the IC50 value).
-
Detection: The rate of conversion of substrate to product is measured, typically using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or radiometric assays.[12][13]
-
In Vivo Pharmacodynamic Studies
-
Objective: To confirm selective enzyme inhibition in a living organism.
-
Methodology:
-
Biomarker Analysis: In human studies, the activity of 11β-HSD is assessed by measuring the ratios of cortisol and cortisone metabolites in a 24-hour urine collection.[8]
-
11β-HSD1 Activity: Measured by the ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) to tetrahydrocortisone ([THF + alloTHF]/THE).[11][14] A significant decrease in this ratio indicates inhibition.
-
11β-HSD2 Activity: Assessed using the urinary free cortisol to free cortisone (UFF/UFE) ratio.[11] A lack of change in this ratio suggests the inhibitor does not affect 11β-HSD2.
-
-
Prednisone Challenge Test: This test specifically measures hepatic (liver) 11β-HSD1 activity.[9] Subjects are given an oral dose of prednisone. Since prednisone must be converted to the active prednisolone by 11β-HSD1 to be effective, inhibition of the enzyme results in significantly lower plasma levels of prednisolone.[8][9]
-
Clinical trials have demonstrated that treatment with AZD4017 leads to a greater than 90% inhibition of 11β-HSD1 activity, confirmed by urinary metabolite ratios, with no corresponding change in markers of 11β-HSD2 activity.[11][14] These in vivo results strongly corroborate the selective inhibition observed in in vitro assays.
Conclusion
The extensive data from both in vitro enzyme assays and in vivo clinical studies provide robust evidence for the high selectivity of AZD4017. With an IC50 for 11β-HSD1 in the low nanomolar range and an IC50 for 11β-HSD2 that is over 4000-fold higher, AZD4017 is a precisely targeted inhibitor. This selectivity allows it to effectively reduce the production of active glucocorticoids in metabolic tissues while preserving the essential function of 11β-HSD2 in mineralocorticoid tissues, highlighting its potential as a refined therapeutic agent.
References
- 1. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Facebook [cancer.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of AZD 4017's effects in different research models
An objective guide for researchers on the therapeutic potential and mechanistic action of the 11β-HSD1 inhibitor, AZD4017.
AZD4017, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), has been investigated across a range of therapeutic areas, capitalizing on its ability to reduce the intracellular conversion of inactive cortisone to active cortisol. This guide provides a comparative overview of the effects of AZD4017 in different human research models, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and idiopathic intracranial hypertension (IIH). The data presented is compiled from various clinical studies to aid researchers, scientists, and drug development professionals in evaluating its potential applications.
Mechanism of Action
AZD4017 is an orally bioavailable, selective inhibitor of the enzyme 11β-HSD1.[1][2] This enzyme is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] It plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone to the active glucocorticoid, cortisol.[1] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in target tissues, thereby mitigating the detrimental effects of excess glucocorticoids, such as insulin resistance and adiposity, without suppressing the systemic anti-inflammatory actions of glucocorticoids.[1]
Comparative Efficacy in Clinical Research Models
AZD4017 has been evaluated in several phase II clinical trials, demonstrating varied efficacy across different patient populations and endpoints. The following tables summarize the key quantitative findings from these studies.
Type 2 Diabetes Mellitus: Wound Healing
A pilot randomized controlled trial investigated the effect of AZD4017 on wound healing and skin integrity in adults with type 2 diabetes.
| Outcome Measure | AZD4017 Group | Placebo Group | Percentage Difference | Citation |
| Systemic 11β-HSD1 Activity Reduction | 87% reduction | No significant change | 87% | [3][4][5] |
| Wound Diameter (Day 2) | 0.98 mm | 1.51 mm | 34% smaller | [5] |
| Wound Diameter (Day 30, after repeat wounding) | 0.70 mm | 1.35 mm | 48% smaller | [5] |
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
A phase II, randomized, double-blind, placebo-controlled study assessed the impact of AZD4017 on hepatic fat and cortisol production in patients with NAFLD or NASH, with or without type 2 diabetes.
| Outcome Measure | AZD4017 Group | Placebo Group | P-value | Citation |
| Change in Liver Fat Fraction (Overall Population) | -0.667 (SD 5.246) | 0.139 (SD 4.323) | 0.441 | [6][7][8] |
| Change in Liver Fat Fraction (NASH and T2D Subgroup) | -1.087 (SD 5.374) | 1.675 (SD 3.318) | 0.033 | [6][7][8] |
| Conversion of ¹³C Cortisone to ¹³C Cortisol | Blocked in 100% of patients | No inhibition | - | [6][7] |
Idiopathic Intracranial Hypertension (IIH)
A phase II double-blind, randomized, placebo-controlled trial evaluated the efficacy of AZD4017 in treating IIH in a cohort of overweight women.
| Outcome Measure | AZD4017 Group | Placebo Group | P-value (between groups) | Citation |
| Change in Intracranial Pressure (ICP) at 12 weeks | -4.3 cmH₂O (SD 5.7) | -0.3 cmH₂O (SD 5.9) | 0.2 | [9] |
| Systemic 11β-HSD1 Activity Suppression | 70% | No significant change | <0.0001 | [10] |
| Hepatic 11β-HSD1 Activity Suppression | 85.9% | No significant change | <0.0001 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are the protocols for the key studies cited.
Wound Healing in Type 2 Diabetes
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group phase 2b pilot trial.[5]
-
Participants: Adults with type 2 diabetes (n=28), with 14 in the AZD4017 group and 14 in the placebo group.[5]
-
Intervention: Oral AZD4017 or a matching placebo for 35 days.[5][11]
-
Procedure: Participants underwent 3 mm full-thickness punch skin biopsies at baseline and day 28. Wound healing was monitored after 2 and 7 days.[4]
-
Primary Outcome: 24-hour ex vivo skin 11β-HSD1 activity.[4]
-
Secondary Outcomes: Systemic 11β-HSD1 activity (measured by urinary steroid metabolite ratios), wound diameter, and epidermal integrity.[5]
NAFLD/NASH Study
-
Study Design: A randomized, double-blind, placebo-controlled, phase II proof-of-concept study.[6]
-
Participants: 93 patients with NAFLD or NASH, with or without type 2 diabetes, were randomized (46 to AZD4017, 47 to placebo).[6]
-
Intervention: AZD4017 or placebo for 12 weeks.[6]
-
Primary Outcomes: Percentage change from baseline to week 12 in liver fat fraction (LFF) and the conversion of ¹³C cortisone to ¹³C cortisol in the liver.[6][7]
-
Secondary Outcomes: Changes in liver enzymes, liver fibrosis, body weight, and insulin sensitivity.[6]
Idiopathic Intracranial Hypertension Trial
-
Study Design: A multicenter, phase II, double-blind, randomized, placebo-controlled trial.[10][12]
-
Participants: 31 female participants with active IIH.[9] 17 were randomized to AZD4017 and 14 to placebo.[9]
-
Intervention: 400 mg of AZD4017 or a matching placebo twice daily for 12 weeks.[12]
-
Primary Outcome: Change in intracranial pressure, measured by lumbar puncture, over 12 weeks.[12]
-
Secondary Outcomes: IIH symptoms, visual function, papilledema, and headache measures.[12]
Conclusion
The cross-validation of AZD4017's effects in different research models reveals a nuanced profile. While the drug consistently demonstrates target engagement by inhibiting 11β-HSD1 activity systemically and in the liver, its clinical efficacy varies depending on the condition and the specific patient population. In adults with type 2 diabetes, AZD4017 showed promise in improving wound healing.[3][4][5] For patients with NASH and co-existing type 2 diabetes, it led to a significant reduction in liver fat.[6][7] However, in the broader NAFLD/NASH population and in patients with IIH, the primary endpoints were not met, although some positive trends were observed.[6][9] These findings underscore the importance of patient stratification and the selection of appropriate endpoints in the clinical development of 11β-HSD1 inhibitors. Further research may be warranted to explore the potential of AZD4017 in specific subgroups and in combination with other therapeutic agents.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AZD4017: A Comparative Guide to Industry-Standard 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD4017, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, against established industry-standard inhibitors: Carbenoxolone, PF-00915275, and BI 187004. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows to support informed decisions in drug development and research.
Introduction to 11β-HSD1 Inhibition
The enzyme 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoid activity. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in metabolic tissues such as the liver and adipose tissue. Dysregulation of 11β-HSD1 has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. Consequently, the development of potent and selective 11β-HSD1 inhibitors represents a promising therapeutic strategy for these conditions.
AZD4017 is a selective, orally bioavailable 11β-HSD1 inhibitor that has undergone clinical investigation for various conditions.[1] This guide benchmarks its performance against other well-characterized 11β-HSD1 inhibitors that are frequently used in preclinical and clinical research.
Quantitative Performance Comparison
The following table summarizes the key in vitro potency and selectivity data for AZD4017 and its comparators. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Pharmacokinetic/Pharmacodynamic Features |
| AZD4017 | Human 11β-HSD1 | 7 | Highly selective over 11β-HSD2, 17β-HSD1, and 17β-HSD3 (IC50 >30,000 nM for all)[2] | Orally bioavailable.[1] In vivo studies demonstrate >90% inhibition of 11β-HSD1 activity.[3] |
| Carbenoxolone | Human 11β-HSD1 & 11β-HSD2 | ~300 (for 11β-HSD1) | Non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. | Well-known, first-generation inhibitor; its lack of selectivity can lead to off-target effects. |
| PF-00915275 | Human 11β-HSD1 | Ki of 2.3; EC50 of 15 (in HEK293 cells)[4][5] | Selective for 11β-HSD1 over 11β-HSD2 (only 1.5% inhibition of 11β-HSD2 at 10 µM).[5] | Orally active.[5] In vivo studies in cynomolgus monkeys show dose-dependent inhibition of 11β-HSD1.[5] |
| BI 187004 | Human 11β-HSD1 | - | Selective 11β-HSD1 inhibitor. | Orally administered.[4] In humans, it has a long terminal half-life (106-124 hours) and achieves ≥80% inhibition of 11β-HSD1 in subcutaneous adipose tissue at doses ≥40 mg.[4][6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for evaluating inhibitor potency.
Caption: 11β-HSD1 signaling pathway and mechanism of inhibition by AZD4017.
Caption: Generalized experimental workflow for in vitro 11β-HSD1 inhibition assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against 11β-HSD1.
1. Materials and Reagents:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., AZD4017)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Detection reagents (e.g., HTRF cortisol detection kit or LC-MS/MS system)
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the recombinant 11β-HSD1 enzyme, NADPH, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the cortisone substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a strong acid or a known inhibitor like carbenoxolone).
-
Quantify the amount of cortisol produced using a suitable detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based 11β-HSD1 Activity Assay
This assay measures the ability of an inhibitor to block 11β-HSD1 activity in a cellular context.
1. Cell Culture:
-
Use a cell line that endogenously expresses 11β-HSD1 (e.g., human adipocytes, hepatocytes) or a cell line engineered to overexpress the enzyme (e.g., HEK293-11β-HSD1).
-
Culture the cells to confluence in appropriate growth medium.
2. Procedure:
-
Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere.
-
Replace the growth medium with a serum-free medium containing various concentrations of the test inhibitor.
-
Pre-incubate the cells with the inhibitor for a specific period (e.g., 1 hour).
-
Add cortisone to the medium to initiate the conversion to cortisol.
-
Incubate for a defined time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the cortisol concentration in the supernatant using methods like ELISA, HTRF, or LC-MS/MS.
-
Calculate the EC50 value by plotting the cortisol concentration against the inhibitor concentration.
In Vivo Pharmacodynamic Assay for 11β-HSD1 Inhibition
This protocol assesses the in vivo efficacy of an 11β-HSD1 inhibitor by measuring the suppression of cortisol production.
1. Animal Model:
-
Use an appropriate animal model, such as mice or cynomolgus monkeys.
2. Procedure:
-
Administer the test inhibitor to the animals via the intended clinical route (e.g., oral gavage).
-
At a specified time post-dose, administer a challenge agent, such as oral cortisone or prednisone.
-
Collect blood samples at various time points after the challenge.
-
Measure the plasma concentrations of cortisol (or prednisolone if prednisone is used as the challenge) using LC-MS/MS.
-
Alternatively, collect 24-hour urine samples and measure the ratio of cortisol metabolites (tetrahydrocortisol + 5α-tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone), which reflects whole-body 11β-HSD1 activity.
-
Compare the results from the treated group to a vehicle-treated control group to determine the percentage of in vivo 11β-HSD1 inhibition.
Conclusion
AZD4017 demonstrates high potency and selectivity for 11β-HSD1 in vitro and significant target engagement in vivo. When compared to the non-selective inhibitor Carbenoxolone, AZD4017 offers a much-improved specificity profile, which is crucial for minimizing off-target effects. Its potency is comparable to or greater than other selective inhibitors like PF-00915275 and BI 187004. The favorable pharmacokinetic and pharmacodynamic properties of AZD4017, as demonstrated in multiple studies, underscore its potential as a valuable tool for investigating the therapeutic implications of 11β-HSD1 inhibition and as a candidate for further clinical development. This guide provides the foundational data and methodologies to assist researchers in their evaluation and application of AZD4017 in the context of other industry-standard 11β-HSD1 inhibitors.
References
- 1. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD4017 for Idiopathic Intracranial Hypertension: A Comparative Clinical Trial Review
An in-depth analysis of clinical trial outcomes for the 11β-HSD1 inhibitor AZD4017 in the treatment of Idiopathic Intracranial Hypertension (IIH), with a comparative look at established therapies.
Idiopathic Intracranial Hypertension (IIH) is a condition characterized by increased pressure around the brain, leading to debilitating headaches and potential vision loss, primarily affecting overweight women of childbearing age.[1] The current standard of care for IIH focuses on weight management and medications to reduce cerebrospinal fluid (CSF) production, such as acetazolamide and topiramate.[2][3] This guide provides a comprehensive review of the clinical trial outcomes for a novel investigational drug, AZD4017, a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and compares its performance with standard therapies.
Mechanism of Action: A Novel Approach
AZD4017 offers a different therapeutic approach by targeting the 11β-HSD1 enzyme, which is responsible for converting inactive cortisone to active cortisol within tissues.[4] By inhibiting this enzyme, AZD4017 aims to reduce local cortisol levels, which are believed to play a role in the regulation of CSF secretion and, consequently, intracranial pressure (ICP).[5] This mechanism is distinct from that of carbonic anhydrase inhibitors like acetazolamide, which directly reduce CSF production.[2]
Clinical Trial Outcomes: AZD4017 in IIH
A key clinical trial investigating AZD4017 for IIH is the NCT02017444 study, a phase II, multicenter, double-blind, placebo-controlled randomized trial.[4][5][6] This study evaluated the efficacy, safety, and tolerability of AZD4017 in women with active IIH.
Efficacy in Reducing Intracranial Pressure
The primary outcome of the NCT02017444 trial was the change in lumbar puncture opening pressure at 12 weeks. While the difference in ICP between the AZD4017 and placebo groups did not reach statistical significance in the primary analysis, an exploratory analysis revealed a significant reduction in ICP within the AZD4017 group from baseline to 12 weeks.[5][7]
Visual Outcomes
Improvements in visual field perimetric mean deviation (PMD) were observed over time in the AZD4017 arm, although there was no significant difference between the AZD4017 and placebo groups at 12 weeks.[5]
Metabolic Benefits
Beyond its effects on ICP, AZD4017 demonstrated positive metabolic effects. Patients treated with AZD4017 showed significant improvements in their lipid profiles, including decreased cholesterol and increased high-density lipoprotein (HDL).[4][6] Additionally, a notable increase in lean muscle mass was observed in the AZD4017 group.[4][6] No significant changes in body mass index or fat mass were reported.[4][6]
Safety and Tolerability
AZD4017 was found to be safe and well-tolerated, with no withdrawals from the trial due to adverse effects.[5] Transient drug-related adverse events were reported but were generally mild.[5]
Comparative Analysis: AZD4017 vs. Standard of Care
A direct head-to-head comparison of AZD4017 with acetazolamide or topiramate in a single clinical trial has not yet been conducted. However, a comparative analysis can be drawn from the outcomes of their respective clinical trials.
| Outcome Measure | AZD4017 (NCT02017444) | Acetazolamide (IIHTT) | Topiramate (Open-label study) |
| Primary Efficacy Endpoint | Change in Lumbar Puncture Opening Pressure | Improvement in Perimetric Mean Deviation (PMD) | Improvement in Visual Fields |
| Reduction in ICP | Significant reduction within the treatment group in exploratory analysis, but not statistically significant vs. placebo in the primary analysis.[5][7] | Significant reduction in cerebrospinal fluid pressure.[1][8] | Reduction in CSF pressure.[9][10] |
| Visual Field Improvement | Improvement over time within the treatment group, but not statistically significant vs. placebo.[5] | Modest but statistically significant improvement in PMD compared to placebo.[2] | Statistically significant improvement in visual fields.[9][10] |
| Metabolic Effects | Improved lipid profile and increased lean muscle mass.[4][6] | - | Significant weight loss.[9] |
| Key Adverse Events | Transient and generally mild.[5] | Paresthesias, dysgeusia, fatigue, nausea, vomiting, diarrhea.[2] | Paresthesias, concentration difficulties, weight loss.[9] |
Experimental Protocols
AZD4017 (NCT02017444)
-
Study Design: A multicenter, UK, 16-week phase II randomized, double-blind, placebo-controlled trial.[5]
-
Participants: Women aged 18 to 55 years with active IIH, defined as a lumbar puncture opening pressure >25 cmH₂O and active papilledema.[5]
-
Intervention: 400mg of oral AZD4017 twice daily or a matching placebo for 12 weeks.[5]
-
Primary Outcome: Lumbar puncture opening pressure at 12 weeks.[5]
-
Secondary Outcomes: Symptoms, visual function, papilledema, headache, and anthropological measures.[5]
Acetazolamide (Idiopathic Intracranial Hypertension Treatment Trial - IIHTT)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled clinical trial.[11][12]
-
Participants: 165 patients with IIH and mild vision loss.[1]
-
Intervention: Acetazolamide (up to 4g daily) in conjunction with a low-sodium, weight-reduction diet, compared to placebo and the same diet.[2][8]
-
Primary Outcome: Improvement in perimetric mean deviation (PMD) at 6 months.[2]
-
Secondary Outcomes: Cerebrospinal fluid opening pressure, quality of life, fundus photography, and optical coherence tomography.[8]
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.
Caption: Workflow of the NCT02017444 clinical trial for AZD4017.
Conclusion
AZD4017 represents a promising novel therapeutic avenue for the treatment of Idiopathic Intracranial Hypertension. While the primary endpoint in its phase II trial was not met, the observed reduction in intracranial pressure within the treatment group and the significant metabolic benefits highlight its potential. Further larger-scale clinical trials are warranted to fully elucidate its efficacy and place in the IIH treatment landscape, potentially as a monotherapy or in combination with existing treatments. Its favorable safety profile and unique mechanism of action make it a noteworthy candidate for future research and development in this challenging condition.
References
- 1. neurologytoday.aan.com [neurologytoday.aan.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. The diagnosis and management of idiopathic intracranial hypertension and the associated headache - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Treatment of idiopathic intracrani ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Treatment of idiopathic intracranial hypertension: topiramate vs acetazolamide, an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. The Idiopathic Intracranial Hypertension Treatment Trial: A Review of the Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of AZD4017: A Comparative Guide to 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on AZD4017, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other relevant alternatives in the same class. The information is intended to support independent validation efforts and inform future research directions.
Mechanism of Action: Targeting Cortisol Production
AZD4017 is a potent and selective inhibitor of 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol within tissues.[1][2] By blocking this conversion, AZD4017 aims to reduce local cortisol concentrations in metabolically active tissues like the liver, adipose tissue, and brain, without significantly affecting systemic cortisol levels.[3] This targeted approach is being investigated for therapeutic potential in a range of conditions associated with excess local cortisol activity, including metabolic syndrome, type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH), and impaired wound healing.[1][3][4]
Comparative Analysis of 11β-HSD1 Inhibitors
Several other compounds have been developed to inhibit 11β-HSD1. This section provides a comparative overview of AZD4017 and three other notable inhibitors: Carbenoxolone, PF-00915275, and UE2343 (Xanamem).
| Inhibitor | Target | IC50 / Ki | Selectivity | Key Investigational Areas |
| AZD4017 | 11β-HSD1 | IC50: 7 nM (human) | High selectivity over 11β-HSD2 and other steroidogenic enzymes.[5] | Idiopathic Intracranial Hypertension, Nonalcoholic Fatty Liver Disease, Type 2 Diabetes (Wound Healing)[6][7][8] |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | IC50: ~300 nM for 11β-HSD1 (murine)[9] | Non-selective, also inhibits 11β-HSD2.[6] | Metabolic Syndrome, Type 2 Diabetes, Dry Eye Syndrome[4][10] |
| PF-00915275 | 11β-HSD1 | Ki: 2.3 nM (human) | High selectivity over 11β-HSD2. | Type 2 Diabetes, Metabolic Syndrome[4] |
| UE2343 (Xanamem) | 11β-HSD1 | IC50: 9 nM (human) | Brain-penetrant. | Alzheimer's Disease, Cognitive Impairment[11] |
Signaling Pathway of 11β-HSD1 Inhibition
The primary signaling pathway affected by AZD4017 and other 11β-HSD1 inhibitors is the glucocorticoid signaling cascade. By reducing the intracellular conversion of cortisone to cortisol, these inhibitors decrease the activation of the glucocorticoid receptor (GR), thereby modulating the expression of downstream target genes involved in metabolism, inflammation, and other physiological processes.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the validation of AZD4017 and its alternatives.
11β-HSD1 Enzyme Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against 11β-HSD1.
General Protocol:
-
Enzyme Source: Human recombinant 11β-HSD1 is expressed in a suitable cell line (e.g., HEK293) and purified.
-
Substrate: Cortisone is used as the natural substrate for the enzyme.
-
Cofactor: NADPH is required for the reductase activity of 11β-HSD1.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) with cofactors and additives to ensure optimal enzyme activity.
-
Test Compounds: AZD4017 and other inhibitors are serially diluted to a range of concentrations.
-
Incubation: The enzyme, substrate, cofactor, and test compound are incubated together at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection of Cortisol: The amount of cortisol produced is quantified. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses specific antibodies against cortisol and a fluorescent tracer.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Assessment of Metabolic Parameters in Clinical Trials
Objective: To evaluate the effect of 11β-HSD1 inhibitors on metabolic parameters in human subjects.
General Protocol (based on NAFLD/NASH trials): [7]
-
Patient Recruitment: Patients with diagnosed NAFLD or NASH are recruited based on specific inclusion and exclusion criteria.
-
Randomization: Participants are randomly assigned to receive either the test compound (e.g., AZD4017) or a placebo in a double-blind manner.
-
Treatment Period: The treatment is administered for a defined period (e.g., 12 weeks).
-
Metabolic Assessments (Baseline and Post-treatment):
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin sensitivity.
-
Hepatic Fat Fraction (HFF): Measured by magnetic resonance imaging (MRI) to quantify liver fat.
-
Liver Enzyme Levels: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured from blood samples.
-
Lipid Profile: Total cholesterol, LDL, HDL, and triglycerides are measured from blood samples.
-
Triple-Tracer Cortisol Test: A specialized method to measure hepatic 11β-HSD1 activity by tracking the conversion of labeled cortisone to cortisol.
-
-
Data Analysis: Changes in metabolic parameters from baseline to the end of treatment are compared between the inhibitor and placebo groups.
Human Punch Biopsy Wound Healing Model
Objective: To assess the effect of 11β-HSD1 inhibitors on the rate and quality of wound healing in humans.
General Protocol (based on Type 2 Diabetes trials): [8]
-
Participant Recruitment: Individuals with type 2 diabetes are enrolled in the study.
-
Randomization and Treatment: Participants are randomized to receive the 11β-HSD1 inhibitor or placebo for a specified duration.
-
Wound Creation: A standardized full-thickness punch biopsy (e.g., 3 mm) is performed on the forearm at baseline to create a wound.
-
Wound Healing Assessment:
-
Wound Size Measurement: The diameter of the wound is measured at regular intervals (e.g., day 2 and day 7) using digital imaging and analysis software.
-
Repeat Biopsy: In some protocols, a second biopsy is performed at a later time point to assess the healing of the initial wound at a histological level.
-
-
Data Analysis: The rate of wound closure and other healing parameters are compared between the treatment and placebo groups.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer's Disease Onset: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor UE2343 (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
Safety Operating Guide
Personal protective equipment for handling AZD 4017
Essential Safety and Handling Guide for AZD 4017
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor.[1][2][3][4] Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[5] Appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Respiratory Protection | Suitable respirator | Avoids inhalation of dust or aerosols.[5] To be used in areas with inadequate ventilation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures will minimize exposure risk and ensure safe handling of this compound.
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an accessible safety shower and eye wash station are available.[5]
-
Put on all required PPE as specified in Table 1.
-
-
Weighing and Reconstitution :
-
Handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of dust and aerosols.[5]
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
-
Use in Experiments :
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal :
-
Dispose of unused this compound and its container in accordance with local, state, and federal regulations.[5]
-
This material should be treated as hazardous chemical waste.
-
-
Spill Management :
-
In case of a spill, evacuate personnel to a safe area.[5]
-
Wear full personal protective equipment, including respiratory protection.[5]
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[5]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill surface by scrubbing with alcohol.[5]
-
Dispose of all contaminated materials as hazardous waste according to institutional and local guidelines.[5]
-
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
